molecular formula C7H9ClN2O4 B1662421 Trimidox hydrochloride CAS No. 95933-75-8

Trimidox hydrochloride

Número de catálogo: B1662421
Número CAS: 95933-75-8
Peso molecular: 220.61 g/mol
Clave InChI: KBKNXSNOQYLIRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ribonucleotide reductase, the rate-limiting enzyme for de novo DNA synthesis, is a common target for chemotherapy. Its increased activity in cancer cells is associated with malignant transformation and proliferation. Trimidox is a specific ribonucleotide reductase inhibitor that reduces levels of dGTP and dCTP in HL-60 cells, inducing apoptosis via activation of caspases without altering the cell cycle distribution. Trimidox inhibits growth of human promyelocytic leukemia HL-60 cells with an IC50 value of 35 µM.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNXSNOQYLIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-75-8
Record name Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Trimidox Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known as 3,4,5-trihydroxybenzohydroxamidoxime, is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). By targeting this critical step in DNA synthesis and repair, Trimidox exhibits significant antineoplastic properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and cancer therapy research.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Trimidox's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[1][2][3] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step for DNA replication and repair.[4] Increased RNR activity is a hallmark of malignant transformation and tumor cell proliferation, making it a key target for anticancer therapies.[1][4]

Trimidox is a member of the hydroxyl-benzohydroxamic acid derivative class of RNR inhibitors.[5] Its inhibitory action is attributed to its function as a radical scavenger that forms a complex with the iron center of the R2 subunit of RNR (hRRM2).[5] This interaction disrupts the tyrosyl radical essential for the catalytic activity of the enzyme, thereby halting the production of deoxyribonucleotides.

The direct consequence of RNR inhibition by Trimidox is the depletion of intracellular dNTP pools, particularly deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP).[1][2] This depletion stalls DNA synthesis, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

RNR_Inhibition cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit Deoxyribonucleotides Deoxyribonucleoside Diphosphates R1->Deoxyribonucleotides Catalyzes Conversion DNAsynthesis DNA Synthesis & Repair R2 R2 Subunit (with Fe-Tyrosyl Radical) R2->R1 Trimidox This compound Trimidox->R2 Inhibits (Iron Chelation & Radical Scavenging) Ribonucleotides Ribonucleoside Diphosphates Ribonucleotides->R1 Substrate Deoxyribonucleotides->DNAsynthesis Apoptosis Apoptosis DNAsynthesis->Apoptosis Inhibition leads to

Caption: Mechanism of Ribonucleotide Reductase inhibition by Trimidox.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia35[1][2][6][7]
L1210Mouse Leukemia7.5[2]
U87MGHuman Malignant Glioma203[8]
T98GHuman Malignant Glioma198[8]
LNZ308Human Malignant Glioma147[8]
wt1119 p53-positiveHuman Malignant Glioma173[8]
wt1119 p53-nullHuman Malignant Glioma133[8]

Experimental Protocols

Cell Viability Assay

A common method to assess the cytotoxic effects of Trimidox is the Cell Counting Kit-8 (CCK-8) assay.

  • Objective: To determine the concentration of Trimidox that inhibits cell proliferation by 50% (IC50).

  • Methodology:

    • Seed cells (e.g., ARPE-19) in a 96-well plate at a specified density.

    • After 24 hours, treat the cells with varying concentrations of Trimidox (e.g., 100 µM) and a vehicle control.

    • Incubate the plate for a defined period (e.g., 24 hours).

    • Following treatment, replace the medium and culture for an additional period (e.g., 6 days).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (CCK-8) Workflow A Seed Cells (96-well plate) B Treat with Trimidox (various concentrations) A->B C Incubate (e.g., 24 hours) B->C D Culture (e.g., 6 days) C->D E Add CCK-8 Solution D->E F Measure Absorbance (450 nm) E->F G Calculate IC50 F->G

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay

The induction of apoptosis by Trimidox can be quantified using flow cytometry with an Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Objective: To quantify the percentage of apoptotic and necrotic cells following Trimidox treatment.

  • Methodology:

    • Culture cells (e.g., ARPE-19) and treat with a specified concentration of Trimidox (e.g., 100 µM) for various time points (e.g., 1, 2, 3, 5, and 8 days).

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 2.5 µL of FITC Annexin V and 2.5 µL of Propidium Iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Signaling Trimidox Trimidox RNR Ribonucleotide Reductase Trimidox->RNR Inhibits dNTPs dNTP Pool Depletion RNR->dNTPs Depletes DNA_Stress Replicative Stress & DNA Damage dNTPs->DNA_Stress p53 p53 Activation DNA_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytC Cytochrome c Release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Trimidox.

Ribonucleotide Reductase Activity Assay
  • Objective: To directly measure the inhibition of RNR activity by Trimidox.

  • Generalized Methodology:

    • Prepare a partially purified RNR enzyme extract from a relevant cell line (e.g., L1210 cells).

    • The assay mixture typically contains a buffer, a ribonucleoside diphosphate (B83284) substrate (e.g., [³H]CDP), a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).

    • Add varying concentrations of this compound to the assay mixture.

    • Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by boiling).

    • Convert the resulting deoxyribonucleoside diphosphate to the deoxynucleoside by adding a phosphatase (e.g., snake venom phosphodiesterase).

    • Separate the deoxyribonucleoside product from the ribonucleoside substrate using an appropriate method (e.g., Dowex-1-borate column chromatography).

    • Quantify the amount of radiolabeled deoxyribonucleoside product using liquid scintillation counting.

    • Calculate the percentage of RNR inhibition relative to a control without Trimidox.

Synergistic Effects and Therapeutic Potential

Trimidox has demonstrated synergistic antitumor effects when used in combination with other chemotherapeutic agents. This suggests its potential role in combination therapies to enhance efficacy and overcome drug resistance. Notable synergistic interactions have been reported with:

  • Tiazofurin: In human promyelocytic leukemia HL-60 cells.[6]

  • Ara-C (Cytarabine): Trimidox-induced depletion of dCTP pools enhances the phosphorylation and incorporation of Ara-C into DNA, leading to a synergistic cytotoxic effect in HL-60 cells.[4]

  • Adriamycin, Streptozotocin, Cisplatin, and Cyclophosphamide: In various leukemia models.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and bioavailability in humans, are not extensively reported in the publicly available scientific literature. In vivo studies in animal models have been conducted, demonstrating its activity in suppressing retroviral-induced immunodeficiency disease in mice, but specific pharmacokinetic data from these studies are limited.[7] Further investigation into the pharmacokinetic profile of Trimidox is necessary for its clinical development.

Conclusion

This compound is a potent inhibitor of ribonucleotide reductase, exerting its anticancer effects through the depletion of dNTP pools, leading to the induction of apoptosis. Its efficacy has been demonstrated in various cancer cell lines, and it shows promise as a synergistic agent in combination chemotherapy. While its core mechanism of action is well-understood, further research, particularly in the area of its clinical pharmacokinetics, is required to fully realize its therapeutic potential in oncology.

References

Trimidox Hydrochloride: A Technical Guide to its Function as a Ribonucleotide Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known as 3,4,5-trihydroxybenzamidoxime hydrochloride (VF-233), is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair. By targeting this critical cellular process, Trimidox exhibits significant antineoplastic properties, particularly against hematological malignancies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, associated experimental protocols, and the intricate signaling pathways it modulates.

Introduction

Ribonucleotide reductase is a well-established and critical target in cancer chemotherapy due to its elevated activity in rapidly proliferating malignant cells.[1] this compound has emerged as a specific inhibitor of this enzyme, demonstrating cytotoxic effects in various cancer cell lines.[2][3] Its action leads to the depletion of intracellular dNTP pools, thereby stalling DNA synthesis and inducing apoptotic cell death. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of Trimidox's function and providing practical information for its study and potential therapeutic application.

Chemical Properties

PropertyValue
Chemical Name N,3,4,5-tetrahydroxy-benzenecarboximidamide, monohydrochloride
Synonyms Trimidox, VF 233
CAS Number 95933-75-8
Molecular Formula C₇H₈N₂O₄ · HCl
Molecular Weight 220.6 g/mol

Mechanism of Action

This compound exerts its primary effect through the direct inhibition of ribonucleotide reductase. This inhibition disrupts the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), leading to an imbalance and overall depletion of the intracellular dNTP pools necessary for DNA synthesis.[4]

Signaling Pathways Modulated by this compound

The inhibition of ribonucleotide reductase by Trimidox triggers a cascade of cellular events, culminating in apoptosis. The key signaling pathways involved are illustrated below.

Trimidox_Signaling_Pathway Trimidox This compound RR Ribonucleotide Reductase (RR) Trimidox->RR Inhibits cMyc c-myc ↑ Trimidox->cMyc Induces dNTPs dNTP Pools ↓ RR->dNTPs DNA_Synthesis DNA Synthesis Inhibition dNTPs->DNA_Synthesis p53 p53 ↑ (Ser15 & Ser20 Phosphorylation) DNA_Synthesis->p53 Induces JNK JNK ↑ DNA_Synthesis->JNK Activates ERK ERK ↓ DNA_Synthesis->ERK Inhibits Mitochondria Mitochondria p53->Mitochondria JNK->Mitochondria Apoptosis Apoptosis ERK->Apoptosis Inhibits cMyc->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Trimidox-mediated inhibition of ribonucleotide reductase leads to a decrease in dNTP pools, which in turn inhibits DNA synthesis. This cellular stress induces the expression and phosphorylation of p53 at Serine 15 and 20.[5] Concurrently, Trimidox treatment leads to an increase in c-myc expression and activation of the JNK signaling pathway, while inhibiting the ERK pathway.[2][3] These events converge on the mitochondria, triggering the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[2] Activated caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the execution of apoptosis.[3] Notably, this apoptotic pathway is independent of caspase-8 activation.[2]

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified in various studies, primarily in leukemia cell lines.

Cell LineAssayIC₅₀ Value (µM)Reference
Human Promyelocytic Leukemia (HL-60)Growth Inhibition35[6]
L1210 Leukemia CellsCytotoxicity7.5[7]
L1210 Cell ExtractsRR Activity5[7]
T-cells (from B10.D2 mice)Proliferation Inhibition~25-50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ribonucleotide Reductase Activity Assay ([³H]CDP Reduction Method)

This assay measures the enzymatic activity of RR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

  • Cell or tissue extracts

  • [³H]Cytidine-5'-diphosphate ([³H]CDP)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)

  • ATP, NADPH, Thioredoxin (TR), Thioredoxin Reductase (TRR)

  • This compound or other inhibitors

  • Perchloric acid

  • Potassium hydroxide (B78521) (KOH)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, NADPH, TR, and TRR.

  • Add the cell extract containing ribonucleotide reductase to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound.

  • Initiate the reaction by adding [³H]CDP.

  • At specific time points, take aliquots of the reaction mixture and quench the reaction by adding perchloric acid.

  • Neutralize the samples with KOH.

  • Quantify the amount of [³H]dCDP formed using a scintillation counter.

  • Calculate the enzyme activity and the inhibitory effect of Trimidox.

Determination of Cellular IC₅₀ Values (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of Trimidox on cultured cells.

Materials:

  • Adherent or suspension cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach (for adherent cells) or stabilize.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the logarithm of the Trimidox concentration and determine the IC₅₀ value using non-linear regression analysis.

Measurement of Intracellular dNTP Pools (HPLC-MS/MS)

This method allows for the precise quantification of changes in dNTP levels following Trimidox treatment.

Materials:

  • Treated and untreated cell pellets

  • Methanol

  • Water

  • HPLC-MS/MS system with a suitable column (e.g., Hypercarb)

  • dNTP standards

Procedure:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Extract the nucleotides by adding a cold methanol/water solution to the cell pellet.

  • Vortex and sonicate the samples on ice to ensure complete cell lysis.

  • Centrifuge to remove cell debris and collect the supernatant containing the nucleotides.

  • Analyze the supernatant using an HPLC-MS/MS system.

  • Separate the dNTPs using a specific chromatographic gradient.

  • Detect and quantify the dNTPs using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the intracellular concentrations of dNTPs by comparing the peak areas to a standard curve generated with known concentrations of dNTP standards.[2][3]

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the protein bands using an imaging system. Analyze the changes in protein levels and cleavage products.[8]

Experimental and Screening Workflows

The following diagram illustrates a typical workflow for the screening and characterization of ribonucleotide reductase inhibitors like this compound.

RR_Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: In Vitro RR Activity Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Cellular_Assays Secondary Screen: Cell-Based Assays Dose_Response->Cellular_Assays Cytotoxicity Cytotoxicity (e.g., MTT Assay) Cellular_Assays->Cytotoxicity dNTP_Measurement dNTP Pool Measurement (HPLC-MS/MS) Cellular_Assays->dNTP_Measurement Mechanism_Studies Mechanism of Action Studies Cellular_Assays->Mechanism_Studies Confirmed Hits Western_Blot Western Blot (Apoptosis Markers) Mechanism_Studies->Western_Blot Signaling_Pathway Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathway In_Vivo In Vivo Efficacy & PK/PD Studies Mechanism_Studies->In_Vivo Promising Candidates Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized workflow for the discovery and characterization of ribonucleotide reductase inhibitors.

Chemical Synthesis

The synthesis of this compound (N,3,4,5-tetrahydroxy-benzenecarboximidamide hydrochloride) can be achieved through a multi-step process. A general synthetic route involves the reaction of a benzonitrile (B105546) derivative with hydroxylamine (B1172632) hydrochloride to form the corresponding benzamidoxime (B57231). This intermediate is then subjected to reduction to yield the final benzamidine (B55565) product.

A plausible synthesis route starts with 3,4,5-trihydroxybenzonitrile. This starting material is reacted with hydroxylamine hydrochloride in a suitable solvent to form 3,4,5-trihydroxybenzamidoxime. Subsequent catalytic hydrogenation of the benzamidoxime intermediate would yield Trimidox, which can then be converted to its hydrochloride salt.[9]

Conclusion

This compound is a specific and potent inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis. Its mechanism of action, involving the depletion of dNTP pools and the subsequent induction of a well-defined apoptotic signaling cascade, makes it a compound of significant interest in oncology research and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of Trimidox and the development of novel ribonucleotide reductase inhibitors.

References

Trimidox hydrochloride for cancer chemotherapy research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trimidox Hydrochloride for Cancer Chemotherapy Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Trimidox (hydrochloride), also known as 3,4,5-trihydroxybenzohydroxamidoxime or VF-233, is an inhibitor of the enzyme ribonucleotide reductase (RNR).[1][2][3] RNR is the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates (dNTPs), which are essential for DNA replication and repair.[2][4] By inhibiting RNR, Trimidox disrupts the supply of these crucial building blocks, thereby impeding the proliferation of cancer cells.[5] Preclinical studies have demonstrated its efficacy in vitro against human leukemia cell lines and in vivo in murine leukemia models, where it has shown a favorable toxicity profile compared to the established RNR inhibitor, hydroxyurea (B1673989).[1][6] Furthermore, Trimidox exhibits synergistic effects when combined with other chemotherapeutic agents like Ara-C, suggesting its potential utility in combination therapy.[4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols related to this compound in the context of cancer research.

Introduction

The enzyme ribonucleotide reductase (RNR) catalyzes the formation of deoxyribonucleotides from ribonucleotides, a critical step for DNA synthesis and repair.[2] Due to the high proliferative rate of cancer cells, which demands a constant supply of dNTPs, RNR activity is often elevated in malignant tissues, making it a prime target for cancer chemotherapy.[2][7] Trimidox (3,4,5-trihydroxybenzohydroxamidoxime) was identified as a potent inhibitor of this enzyme.[3][4] Its investigation has primarily focused on its potential as an antileukemic agent, both as a monotherapy and in combination with other drugs.[1][4][6]

Mechanism of Action

Trimidox exerts its anticancer effect by specifically targeting and inhibiting ribonucleotide reductase.[2][3] This inhibition disrupts the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their deoxyribonucleoside diphosphate (B83284) counterparts (dADP, dGDP, dCDP, dUDP). The subsequent reduction in the intracellular pools of deoxynucleoside triphosphates (dNTPs) has two major consequences for cancer cells:

  • Inhibition of DNA Synthesis: The depletion of dNTPs, the essential building blocks for DNA, halts DNA replication, thereby arresting cell proliferation.[5]

  • Induction of Apoptosis: A sustained lack of dNTPs can lead to DNA damage and cellular stress, ultimately triggering programmed cell death (apoptosis).[4]

Studies in HL-60 leukemia cells have shown that treatment with Trimidox significantly decreases the intracellular pools of deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP).[2][4]

cluster_0 De Novo dNTP Synthesis Pathway Ribonucleotides Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) Deoxyribonucleotides Deoxyribonucleoside Diphosphates (dADP, dGDP, dCDP, dUDP) Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase (RNR) dNTPs Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleotides->dNTPs DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Trimidox Trimidox Trimidox->Ribonucleotides Inhibits

Caption: Mechanism of Action of Trimidox as an RNR inhibitor.

Preclinical Data

In Vitro Studies

Trimidox has demonstrated significant antileukemic activity in human promyelocytic leukemia HL-60 cells. It effectively inhibits cell growth and depletes the dNTP pools necessary for proliferation.[1][2] In combination with other agents, it shows a synergistic ability to inhibit colony formation and induce apoptosis.[4]

Cell LineParameterValue / EffectReference
HL-60 (Human Promyelocytic Leukemia)IC50 (Growth Inhibition)35 µM[1][2][8]
HL-60dGTP pool (at 50 µM for 24h)Decreased to 24% of control[2]
HL-60dCTP pool (at 50 µM for 24h)Decreased to 39-46% of control[2]
HL-60Cell Cycle Distribution (20-80 µM for 4 days)No significant effects on distribution[2]
In Vivo Studies

The efficacy of Trimidox has been evaluated in a murine model of retrovirus-induced lymphoproliferative disease. In this late-stage disease model, Trimidox was compared to hydroxyurea (HU), a standard RNR inhibitor, and Didox (DX), another novel RNR inhibitor.[6]

Animal ModelTreatment GroupsDurationKey OutcomesReference
LP-BM5 Murine Leukemia Virus-Infected MiceHydroxyurea (HU), Trimidox (TX), Didox (DX)4 weeks (daily)All treatments partially reversed late-stage disease, resulting in significantly reduced spleen weights.[6][6]
Efficacy: DX > TX > HU in improving spleen histology.[6]
Toxicity: TX and DX were significantly better tolerated, with less bone marrow toxicity (myelosuppression) than HU.[6]

Synergistic Potential

A key area of research for Trimidox is its ability to enhance the efficacy of other chemotherapeutic agents. This synergistic activity is primarily based on its mechanism of depleting specific dNTP pools.

  • With Tiazofurin: Trimidox shows synergistic growth inhibitory and differentiating effects in HL-60 cells when combined with tiazofurin.[1][2]

  • With Ara-C (Cytarabine): Trimidox synergistically enhances the antitumor effect of Ara-C.[4] Ara-C is a prodrug that must be phosphorylated by deoxycytidine kinase to become active. This kinase is subject to negative feedback inhibition by its end-product, dCTP. By inhibiting RNR, Trimidox lowers intracellular dCTP levels, which relieves the negative feedback on deoxycytidine kinase. This leads to increased phosphorylation and activation of Ara-C, enhancing its ability to induce apoptosis.[4]

Trimidox Trimidox RNR Ribonucleotide Reductase (RNR) Trimidox->RNR Inhibits dCTP dCTP pool RNR->dCTP Synthesizes dCK Deoxycytidine Kinase (dCK) dCTP->dCK Allosteric Inhibition AraC Ara-C AraC->dCK AraCTP Ara-CTP (Active form) dCK->AraCTP Phosphorylates Apoptosis Enhanced Apoptosis AraCTP->Apoptosis

Caption: Synergistic action of Trimidox and Ara-C.

Key Experimental Protocols

Cell Growth Inhibition Assay (IC50 Determination)

This protocol is a generalized method for determining the concentration of Trimidox that inhibits 50% of cell growth (IC50) in a cancer cell line like HL-60.

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well microtiter plate at a predetermined density (e.g., 2x10⁴ cells/well) in a suitable culture medium.[9]

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and create a series of serial dilutions.

  • Treatment: Add the various concentrations of Trimidox to the wells. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]

  • Viability Assessment: Measure cell viability using a standard assay, such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) or WST-8.[9] These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.[10]

In Vivo Murine Retrovirus Model Protocol

This protocol is based on the study evaluating Trimidox in mice with late-stage retrovirus-induced lymphoproliferative disease.[6]

  • Disease Induction: Infect susceptible mice (e.g., C57BL/6) with LP-BM5 murine leukemia virus.

  • Disease Progression: Allow the disease to progress for a set period (e.g., 9 weeks) until immunodeficiency and lymphoproliferative disease are established.

  • Treatment Initiation: Divide mice into treatment cohorts (e.g., vehicle control, Hydroxyurea, Trimidox, Didox).

  • Drug Administration: Administer drugs daily via a suitable route (e.g., intraperitoneal injection) for the duration of the study (e.g., 4 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and weight regularly.

    • Collect spleens for histological analysis to assess disease reversal.

    • Assess hematopoietic toxicity by measuring peripheral blood indices (white blood cells, hematocrit) and assaying femur cellularity and the content of hematopoietic progenitors (CFU-GM, BFU-E).[6]

  • Statistical Analysis: Compare the outcomes between treatment groups and the control group using appropriate statistical tests.

start Start: Cancer Cell Line seed Seed cells in multi-well plates start->seed treat Treat with serial dilutions of Trimidox seed->treat incubate Incubate for 48-96 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, WST-8) incubate->assay analyze Analyze Data: Plot dose-response curve assay->analyze end Determine IC50 Value analyze->end

Caption: General experimental workflow for in vitro IC50 determination.

Conclusion and Future Directions

This compound is a ribonucleotide reductase inhibitor with demonstrated preclinical efficacy against leukemia.[1][6] Its key attributes include a favorable toxicity profile compared to hydroxyurea and a strong potential for synergistic combination with other chemotherapeutics like Ara-C.[4][6] However, the available research is dated, and further investigation is required to fully understand its potential.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the efficacy of Trimidox across a wider range of cancer cell lines and solid tumor models.

  • Pharmacokinetics and Pharmacodynamics: Conducting detailed studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Combination Studies: Exploring novel synergistic combinations with modern targeted therapies and immunotherapies.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to Trimidox to inform the development of strategies to overcome them.

While no active clinical trials for this compound were identified in the search results, its clear mechanism of action and promising early data suggest it could be a candidate for renewed interest in the development of novel cancer therapeutics.

References

Unveiling the Antileukemic Potential of Trimidox Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antileukemic activities of Trimidox (B1662404) hydrochloride, a potent inhibitor of ribonucleotide reductase. The following sections detail its mechanism of action, efficacy in preclinical studies, and the experimental methodologies used to elucidate its anticancer properties.

Core Mechanism of Action

Trimidox hydrochloride's primary antileukemic activity stems from its function as a ribonucleotide reductase inhibitor.[1] This enzyme is crucial for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting this rate-limiting step, this compound effectively depletes the intracellular pools of dGTP and dCTP, leading to the suppression of leukemia cell proliferation.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the antileukemic effects of this compound.

Table 1: In Vitro Efficacy of this compound in HL-60 Human Promyelocytic Leukemia Cells

ParameterConditionResultReference
IC50 Single agent35 µM[2]
dGTP Levels 50 µM Trimidox, 24hReduced to 24% of control[2]
dCTP Levels 50 µM Trimidox, 24hReduced to 39% of control[2]
Cell Number 25 µM Trimidox + 10 µM Tiazofurin (B1684497), 4 daysReduced to 16% of control[2]

Table 2: Synergistic Effects of this compound with Other Anticancer Agents in HL-60 Cells

Combination AgentParameterConditionResultReference
Tiazofurin CD11b Expression25 µM Trimidox + 10 µM Tiazofurin2.9-fold increase[2]
CD33 Expression25 µM Trimidox + 10 µM Tiazofurin1.9-fold increase[2]
CD71 Expression25 µM Trimidox + 10 µM Tiazofurin7.3-fold increase[2]
Ara-C Ara-C Incorporation into DNA75 µM Trimidox preincubation1.51-fold increase[1]
Ara-C Incorporation into DNA100 µM Trimidox preincubation1.89-fold increase[1]
Ara-CTP Pools75 µM Trimidox preincubation1.9-fold increase[1]
Ara-CTP Pools100 µM Trimidox preincubation2.5-fold increase[1]

Table 3: Induction of Apoptosis and Immunomodulatory Effects of this compound

Cell Line/SystemParameterConditionResultReference
Various Leukemia Cell Lines Apoptosis Induction300 µM TrimidoxApoptosis induced in NALM-6, HL-60, MOLT-4, Jurkat, U937, and K562[3]
NALM-6 DNA Damage250 µM TrimidoxTime-dependent increase[3]
Allogeneic Mixed Lymphocyte Reaction T-cell Proliferation25 µM Trimidox40-45% inhibition
T-cell Proliferation50 µM Trimidox40-45% inhibition
T-cell Proliferation100 µM Trimidox75-80% inhibition
IL-2 Production25 µM TrimidoxReduced to background levels

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in leukemia cells through a downstream signaling cascade initiated by the inhibition of ribonucleotide reductase. This process is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[3] Notably, this apoptotic pathway appears to be independent of caspase-8 activation.[3]

Further investigation has revealed the involvement of the c-Jun NH2-terminal kinase (JNK) pathway in Trimidox-induced apoptosis, as inhibition of JNK provides a protective effect.[3] Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway enhances the apoptotic effects of Trimidox.[3] Additionally, an increase in c-myc RNA expression has been observed following Trimidox treatment, which is associated with the induction of apoptosis.[4] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remain unchanged.[3]

Trimidox_Apoptosis_Pathway Trimidox This compound RR Ribonucleotide Reductase Trimidox->RR Inhibits CytoC Cytochrome c Release Trimidox->CytoC JNK JNK Pathway Trimidox->JNK Activates ERK ERK Pathway Trimidox->ERK Inhibits cMyc c-myc Expression Trimidox->cMyc Increases dNTPs dGTP & dCTP Pools RR->dNTPs Decreases DNA_Rep DNA Replication/Repair dNTPs->DNA_Rep Inhibits Apoptosis Apoptosis DNA_Rep->Apoptosis Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis JNK->Apoptosis ERK->Apoptosis cMyc->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of this compound's antileukemic activities.

Cell Culture
  • Cell Lines: Human promyelocytic leukemia (HL-60) and human B-cell precursor leukemia (NALM-6) cell lines are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Growth Inhibition Assays
  • MTT Assay:

    • Seed leukemia cells in 96-well plates at a density of 5 x 10^5 cells/mL.

    • Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Measurement of Intracellular dNTP Pools
  • Sample Preparation:

    • Treat leukemia cells with this compound.

    • Harvest the cells and extract the nucleotides using a cold acid solution (e.g., 60% methanol (B129727) or trichloroacetic acid).

    • Neutralize the extracts and store at -80°C.

  • High-Performance Liquid Chromatography (HPLC):

    • Separate the dNTPs using a strong anion-exchange column.

    • Use a gradient of a low-concentration phosphate (B84403) buffer (pH ~3.5) and a high-concentration phosphate buffer (pH ~2.7) with potassium chloride as the mobile phase.

    • Detect the dNTPs by their UV absorbance at 254 nm.

    • Quantify the peak areas against known standards.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting for Apoptosis-Related Proteins:

    • Lyse Trimidox-treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, Cytochrome c, Bcl-2, Bax, PARP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the preclinical evaluation of this compound's antileukemic activity.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Leukemia Cell Line Culture (e.g., HL-60, NALM-6) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability/Growth Assay (MTT) Treatment->Viability Mechanism Mechanism of Action Studies Treatment->Mechanism Synergy Combination Studies (with Ara-C, Tiazofurin) Treatment->Synergy Data_Analysis IC50 Determination, Statistical Analysis Viability->Data_Analysis Apoptosis Apoptosis Assays (Annexin V, Western Blot) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle dNTP dNTP Pool Measurement (HPLC) Mechanism->dNTP Pathway_Analysis Signaling Pathway Elucidation Apoptosis->Pathway_Analysis Cell_Cycle->Data_Analysis dNTP->Data_Analysis Synergy->Data_Analysis

Caption: General experimental workflow for evaluating antileukemic activity.

References

The Impact of Trimidox Hydrochloride on Human Promyelocytic Leukemia HL-60 Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox (B1662404) hydrochloride, a potent inhibitor of ribonucleotide reductase, has demonstrated significant anti-leukemic activity in human promyelocytic leukemia HL-60 cells. This technical guide synthesizes the current understanding of trimidox's effects on HL-60 cells, focusing on its mechanism of action, impact on cell viability, induction of apoptosis, and synergistic potential with other chemotherapeutic agents. Detailed experimental protocols and visual representations of key cellular pathways are provided to support further research and drug development efforts in oncology.

Introduction

Human promyelocytic leukemia (HL-60) is a cell line that serves as a critical in vitro model for studying the pathogenesis of acute promyelocytic leukemia (APL) and for the preclinical evaluation of novel therapeutic agents. A key enzyme in DNA synthesis and repair, ribonucleotide reductase (RR), is often upregulated in cancer cells to support their high proliferation rate, making it a prime target for anticancer drug development. Trimidox (3,4,5-trihydroxybenzamidoxime) has been identified as a potent inhibitor of this enzyme.[1][2][3] This document provides a comprehensive analysis of the cellular and molecular effects of trimidox hydrochloride on HL-60 cells.

Mechanism of Action

Trimidox's primary mechanism of action is the inhibition of ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates (dNTPs).[1] By inhibiting RR, trimidox effectively depletes the intracellular pools of dNTPs necessary for DNA replication and repair, thereby impeding cell proliferation and inducing cell death.

Signaling Pathway of Trimidox Action

Proposed Signaling Pathway of Trimidox in HL-60 Cells Trimidox This compound RR Ribonucleotide Reductase (RR) Trimidox->RR Inhibition cMyc c-myc Expression Trimidox->cMyc Induces CytochromeC Cytochrome c Release Trimidox->CytochromeC Induces dNTPs dNTP Pools (dGTP, dCTP) RR->dNTPs Catalyzes synthesis of RR->dNTPs Blocked DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Essential for dNTPs->DNA_Synthesis Impaired Proliferation Cell Proliferation DNA_Synthesis->Proliferation Required for DNA_Synthesis->Proliferation Inhibited Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis Execution of cMyc->Apoptosis Associated with CytochromeC->Caspases Activates Workflow for MTT Cell Viability Assay Start Start Seed Seed HL-60 cells in 96-well plate Start->Seed Treat Treat with Trimidox Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Centrifuge Centrifuge & Remove Supernatant Incubate_MTT->Centrifuge Add_DMSO Add DMSO Centrifuge->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

References

Trimidox Hydrochloride: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, also known by its synonym VF-233 hydrochloride, is a potent inhibitor of ribonucleotide reductase with demonstrated antileukemic properties. This technical guide provides a comprehensive overview of the available scientific data on the chemical properties and structure of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research. This document collates known physicochemical properties, structural details, and its mechanism of action, while also highlighting areas where further research is required.

Chemical Properties

This compound is the hydrochloride salt of Trimidox (N,3,4,5-tetrahydroxy-benzenecarboximidamide). The majority of the available data pertains to the hydrochloride form, which is commonly used in research settings.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄·HCl[1][2][3]
Molecular Weight 220.6 g/mol [1]
CAS Number 95933-75-8[1]
Appearance Crystalline solid[1]
Melting Point Not Reported
pKa Not Reported
Solubility

Solubility data for this compound is crucial for its application in in vitro and in vivo studies. The compound exhibits solubility in various common laboratory solvents.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Soluble[1]
Dimethylformamide (DMF) Soluble[1]
Phosphate-Buffered Saline (PBS) Soluble[1]

Chemical Structure

The chemical structure of Trimidox is characterized by a benzene (B151609) ring substituted with three hydroxyl groups and a carboximidamide functional group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the carboximidamide group.

Key Structural Features
  • Gallic Acid Moiety: The 3,4,5-trihydroxyphenyl group is derived from gallic acid, a well-known antioxidant.

  • Carboximidamide Group: This functional group, also known as a guanyl group, is essential for its biological activity.

  • Stereochemistry: this compound does not contain any chiral centers, and therefore, does not have any stereoisomers.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.

By inhibiting RNR, this compound depletes the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP).[1] This disruption of dNTP pools leads to the stalling of DNA replication forks and the induction of DNA damage, ultimately triggering apoptosis in rapidly proliferating cells, such as cancer cells.

The downstream effects of this compound-induced RNR inhibition include the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, leading to programmed cell death.

Trimidox_Mechanism Trimidox This compound RNR Ribonucleotide Reductase (RNR) Trimidox->RNR Inhibits dNTPs dNTP Pool (dGTP, dCTP) RNR->dNTPs Synthesizes DNA_Rep DNA Replication & Repair dNTPs->DNA_Rep Required for Apoptosis Apoptosis DNA_Rep->Apoptosis Inhibition leads to

Mechanism of Action of this compound.

Experimental Protocols

Biological Activity

This compound has been shown to be a potent inhibitor of cancer cell growth, particularly in leukemia cell lines.

In Vitro Activity
Cell LineIC₅₀EffectSource
HL-60 (Human Promyelocytic Leukemia)35 µMGrowth Inhibition[4]

In HL-60 cells, this compound treatment leads to a reduction in dGTP and dCTP pools and the induction of apoptosis.

Conclusion and Future Directions

This compound is a promising ribonucleotide reductase inhibitor with potential for development as an anticancer agent. However, a significant gap exists in the publicly available, in-depth technical information regarding its physicochemical properties and experimental protocols. To facilitate further research and development, future work should focus on:

  • Detailed Physicochemical Characterization: Determination of melting point, pKa, and comprehensive solubility profiling.

  • Development and Publication of Analytical Methods: Validated HPLC or other analytical methods for the quantification of this compound in various matrices are needed.

  • Elucidation of Synthetic Route: Publication of a detailed and reproducible synthetic protocol would greatly benefit the research community.

  • In-depth Mechanistic Studies: Further investigation into the specific interactions with ribonucleotide reductase and a broader characterization of its effects on cellular signaling pathways.

This technical guide provides a foundation of the current knowledge on this compound. It is hoped that this will encourage further research to fully elucidate the properties and potential of this interesting molecule.

References

A Comprehensive Review of the Biological Activity of Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on the biological activity of Trimidox hydrochloride, a potent inhibitor of ribonucleotide reductase. The following sections detail its mechanism of action, summarize key quantitative data, and outline experimental protocols from pivotal studies.

Mechanism of Action

This compound is a specific inhibitor of ribonucleotide reductase, the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides required for DNA replication.[1] By targeting this enzyme, Trimidox effectively halts DNA synthesis, leading to cell growth inhibition and cytotoxicity.[1] This mechanism makes it a compound of interest in cancer chemotherapy research.[1]

Studies have shown that in addition to its primary mode of action, Trimidox can induce apoptosis in human leukemia cell lines.[1] This programmed cell death is initiated through the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1]

Quantitative Data Summary

The biological activity of Trimidox has been quantified in several studies across different cancer cell lines. The following table summarizes the key inhibitory concentrations (IC50) and effects on cellular processes.

ParameterCell LineValueReference
Ribonucleotide Reductase Inhibition (IC50)L1210 cell extracts5 µM[1]
Cytotoxicity (IC50)L1210 cells7.5 µM[1]
Cell Growth Inhibition (IC50)HL-60 cells35 µmol/L[1]
dGTP Pool ReductionHL-60 cells (at 50 µmol/L)24% of control[1]
dCTP Pool ReductionHL-60 cells (at 50 µmol/L)39% of control[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by Trimidox and a general workflow for assessing its cytotoxic and apoptotic activity.

Trimidox_Mechanism_of_Action Trimidox Trimidox hydrochloride RR Ribonucleotide Reductase Trimidox->RR Inhibits Mitochondria Mitochondria Trimidox->Mitochondria Induces dNTPs dNTP Synthesis (dGTP, dCTP) RR->dNTPs DNA_Synthesis DNA Synthesis dNTPs->DNA_Synthesis Cell_Growth Cell Growth Inhibition DNA_Synthesis->Cell_Growth Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., L1210, HL-60) Trimidox_Treatment 2. Trimidox Treatment (Varying Concentrations) Cell_Culture->Trimidox_Treatment Incubation 3. Incubation Trimidox_Treatment->Incubation Cytotoxicity_Assay 4a. Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Caspase Activity, Cytochrome c Release) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for evaluating Trimidox.

Key Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are outlines of the protocols derived from the literature.

Cell Lines and Culture Conditions
  • L1210 (mouse leukemia) and HL-60 (human promyelocytic leukemia) cells are commonly used.[1]

  • Cells are typically cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density.

  • Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Ribonucleotide Reductase Activity Assay
  • Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled substrate (e.g., [¹⁴C]CDP), a reducing agent (e.g., dithiothreitol), ATP, and magnesium acetate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using chromatography (e.g., thin-layer chromatography).

  • Quantification: Quantify the amount of radiolabeled deoxyribonucleotide formed to determine the enzyme activity.

Apoptosis Assays
  • Cytochrome c Release:

    • Fractionate the cells to separate the mitochondrial and cytosolic components.

    • Use Western blotting to detect the presence of cytochrome c in the cytosolic fraction. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

  • Caspase Activity Assay:

    • Lyse the cells to release cellular proteins.

    • Use a commercially available kit that contains a specific substrate for caspase-3 or caspase-9 linked to a colorimetric or fluorometric reporter.

    • Measure the signal generated upon cleavage of the substrate by the active caspase.

Antioxidant Activity

The initial literature search did not yield specific studies detailing the antioxidant properties of this compound, the ribonucleotide reductase inhibitor. It is important to distinguish this compound from "Trimidox," a veterinary medicine containing trimethoprim (B1683648) and sulfadoxine, which has antibacterial properties.[2][3][4] The biological activity of this compound appears to be primarily centered on its inhibition of DNA synthesis and induction of apoptosis. Further research would be required to investigate any potential antioxidant effects.

References

Unlocking the Therapeutic Promise of Trimidox Hydrochloride: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimidox hydrochloride, a potent and specific inhibitor of ribonucleotide reductase, is emerging as a compound of significant interest in preclinical research. This technical guide provides a comprehensive overview of the early-stage investigations into its therapeutic potential, focusing on its mechanism of action, and applications in oncology and immunology. Detailed experimental protocols, quantitative data from key studies, and visualizations of its molecular interactions are presented to facilitate further research and development.

Introduction

Trimidox, also known by its chemical name N,3,4,5-tetrahydroxy-benzenecarboximidamide and identifier VF 233, is a small molecule that targets a critical enzyme in DNA synthesis.[1] Unlike the veterinary antibacterial agent of the same name, which is a combination of trimethoprim (B1683648) and sulfadoxine, the research compound Trimidox is a specific inhibitor of ribonucleotide reductase (RR).[1][2][3] This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[4][5] As RR activity is significantly elevated in proliferating cells, particularly cancer cells, it represents a prime target for therapeutic intervention.[2][6][7] Early research suggests Trimidox may offer a more potent and less toxic alternative to existing RR inhibitors like hydroxyurea (B1673989).[8]

Mechanism of Action

Trimidox exerts its primary effect through the inhibition of ribonucleotide reductase, leading to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool necessary for DNA replication and repair.[4][6] This disruption of DNA synthesis preferentially affects rapidly dividing cells.

Beyond its direct enzymatic inhibition, Trimidox has been shown to induce apoptosis (programmed cell death) in cancer cells.[2][4] This process is mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis.[4] Studies in human promyelocytic leukemia (HL-60) cells have demonstrated that Trimidox-induced apoptosis is associated with an increase in the expression of the c-myc oncogene.[2][4] Furthermore, Trimidox may also exert its effects by inhibiting the phosphorylation of NFκB, a key regulator of inflammatory responses.[8]

Trimidox Trimidox RR Ribonucleotide Reductase Trimidox->RR Inhibits NFkB NFκB Phosphorylation Trimidox->NFkB Inhibits Caspases Caspase Activation Trimidox->Caspases Induces cMyc c-myc Expression Trimidox->cMyc Increases dNTPs dNTP Pool RR->dNTPs Maintains Inflammation Inflammatory Response NFkB->Inflammation DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Proliferation Cell Proliferation DNA_Synth->Proliferation Apoptosis Apoptosis Caspases->Apoptosis cMyc->Apoptosis

Fig. 1: Trimidox Mechanism of Action

Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of Trimidox in several areas, primarily in oncology and immunology.

Antineoplastic Activity

Trimidox has demonstrated significant antileukemic properties. In vitro studies using human promyelocytic leukemia HL-60 cells have shown that Trimidox inhibits cell growth with an IC50 of 35 μM.[9] This inhibitory effect is attributed to the induction of apoptosis.[2]

Furthermore, Trimidox exhibits synergistic effects when used in combination with other chemotherapeutic agents. For instance, pre-incubation with Trimidox was found to enhance the incorporation of Ara-C (cytarabine) into the DNA of HL-60 cells, thereby potentiating its anti-cancer effects.[6] This suggests a potential role for Trimidox in combination therapies to improve treatment efficacy.[6]

Immunosuppressive and Anti-inflammatory Effects

Trimidox has shown promise as an inhibitor of allogeneic inflammatory responses, which are central to conditions like graft-versus-host disease (GVHD).[8] In mixed lymphocyte reaction (MLR) assays, Trimidox inhibited T-cell proliferation and the production of a range of inflammatory cytokines, including IL-2, IL-4, IL-6, IL-10, IL-13, IFN-γ, and TNF-α.[8][10] This broad-spectrum cytokine inhibition suggests a potential therapeutic application in mitigating immune-mediated pathologies.[8]

Activity in Retroviral-Induced Disease

In a murine model of retrovirus-induced lymphoproliferative disease, short-term treatment with Trimidox led to a significant reversal of the disease's pathophysiology.[11] Notably, Trimidox demonstrated more effective activity and significantly less bone marrow toxicity compared to the established ribonucleotide reductase inhibitor, hydroxyurea.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Trimidox.

Table 1: In Vitro Efficacy of Trimidox

AssayCell Line/SystemConcentrationEffectReference
Cell Growth InhibitionHL-6035 µMIC50[9]
T-Cell ProliferationAllogeneic MLR25 µM40-45% inhibition[8]
50 µM40-45% inhibition[8]
100 µM75-80% inhibition[8]
Cytokine InhibitionAllogeneic MLR25 µMIL-10: ~40% inhibition[8]
IL-13: ~60% inhibition[8]
IL-4: ~90% inhibition[8]
Ara-C PotentiationHL-6075 µM1.51-fold increase in Ara-C incorporation[6]
100 µM1.89-fold increase in Ara-C incorporation[6]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of Trimidox.

Cell Culture and Viability Assays
  • Cell Lines: Human promyelocytic leukemia HL-60 cells are a common model for in vitro cancer studies.

  • Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and treat with varying concentrations of Trimidox.

    • After the desired incubation period (e.g., 16 hours), add MTT solution (0.5 mg/ml) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 595 nm using a microplate reader to determine the extent of cell viability.[12]

Mixed Lymphocyte Reaction (MLR)

The MLR is an ex vivo method to assess a drug's impact on T-cell activation and proliferation.

  • Cell Preparation: Isolate responder T-cells (e.g., from B10.D2 mice spleens) and irradiated non-T-cell stimulators (e.g., from BALB/c mice).

  • Co-culture: Culture responder and stimulator cells together in 96-well plates in RPMI 1640 medium.

  • Treatment: Add Trimidox at various concentrations (e.g., 25 µM, 50 µM, 100 µM) to the cultures.

  • Proliferation Assessment: After a 6-day incubation at 37°C and 5% CO2, quantify cell proliferation using a spectrophotometric method.[10]

  • Cytokine Analysis: Collect supernatants from the cultures to measure cytokine levels using appropriate immunoassays (e.g., ELISA).

start Start isolate_responder Isolate Responder T-cells start->isolate_responder isolate_stimulator Isolate & Irradiate Stimulator Cells start->isolate_stimulator coculture Co-culture Responder & Stimulator Cells isolate_responder->coculture isolate_stimulator->coculture add_trimidox Add Trimidox or Control coculture->add_trimidox incubate Incubate for 6 Days add_trimidox->incubate measure_prolif Measure T-cell Proliferation incubate->measure_prolif measure_cytokines Measure Cytokine Levels incubate->measure_cytokines end End measure_prolif->end measure_cytokines->end

Fig. 2: Mixed Lymphocyte Reaction Workflow
Apoptosis Assays

The induction of apoptosis by Trimidox can be assessed through various methods:

  • Morphological Analysis: Observing characteristic changes in cell morphology, such as cell shrinkage and membrane blebbing, using microscopy.

  • DNA Condensation: Staining cells with DNA-binding dyes like Hoechst 33342 to visualize nuclear condensation.

  • Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • DNA Fragmentation Analysis: Detecting the cleavage of DNA into a characteristic ladder pattern using gel electrophoresis.

  • Western Blotting: Analyzing the cleavage of key apoptotic proteins like poly(ADP-ribose)polymerase (PARP) and gelsolin.

Future Directions and Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro evaluation of Trimidox hydrochloride, a compound identified as 3,4,5-trihydroxybenzamidoxime, a potent ribonucleotide reductase inhibitor. This document outlines methodologies for assessing its cytotoxic, antioxidant, and anti-inflammatory properties.

Overview of this compound (3,4,5-trihydroxybenzamidoxime)

Trimidox (3,4,5-trihydroxybenzamidoxime) is a ribonucleotide reductase inhibitor that has shown potential as an anti-neoplastic and anti-inflammatory agent. Its mechanism of action involves the inhibition of the rate-limiting enzyme in the de novo synthesis of deoxynucleoside triphosphates, which is crucial for DNA synthesis and repair. This activity leads to the induction of apoptosis in cancer cells and the suppression of T-cell proliferation and inflammatory cytokine production. The phenolic structure of Trimidox also suggests potential antioxidant activity through free radical scavenging.

Experimental Protocols

Assessment of Cytotoxicity

This protocol details the determination of the cytotoxic effects of this compound on a human cancer cell line using a colorimetric MTT assay.

Experimental Workflow for Cytotoxicity Assessment

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed HL-60 cells in 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of Trimidox B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H Trimidox Trimidox RR Ribonucleotide Reductase Trimidox->RR inhibits dNTPs dNTP Synthesis RR->dNTPs catalyzes Proliferation T-Cell Proliferation dNTPs->Proliferation is required for Cytokines Inflammatory Cytokine Production (e.g., IL-2, IFN-γ) Proliferation->Cytokines leads to

Application Notes and Protocols for Trimidox Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride (CAS 95933-74-7), also known as VF 233, is a potent and specific inhibitor of ribonucleotide reductase (RNR).[1] This enzyme is critical for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, Trimidox effectively depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the suppression of DNA synthesis. This mechanism makes Trimidox a subject of significant interest in cancer research, as rapidly proliferating cancer cells are highly dependent on RNR activity. Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[2][3] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Data Presentation

Solubility and Storage of Trimidox

For optimal results and reproducibility, it is crucial to properly dissolve and store this compound. The following table summarizes the solubility and recommended storage conditions.

ParameterValueReference
Molecular Weight 184.15 g/mol [2]
Solubility in DMSO ≥20 mg/mL[4]
Solubility in Dimethyl Formamide ~20 mg/mL[2]
Aqueous Solubility Sparingly soluble[2]
Storage of Solid Compound -20°C[2]
Storage of Stock Solution (in DMSO) -20°C (for up to 6 months)General laboratory practice
Storage of Aqueous Working Solution Use immediately; do not store for more than one day[2]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes and centrifuge tubes

Procedure:

1. Preparation of a 10 mM this compound Stock Solution in DMSO:

a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.84 mg of this compound (Molecular Weight = 184.15 g/mol ).

b. Transfer the powder to a sterile microcentrifuge tube.

c. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 1.84 mg of Trimidox, add 1 mL of DMSO.

d. Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

f. Store the aliquots at -20°C.

2. Preparation of a Working Solution in Cell Culture Medium:

a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

b. Determine the final concentration of this compound required for your experiment. Effective concentrations can range from 25 µM to 100 µM, with a reported IC50 of 35 µM in HL-60 cells.[4][5]

c. Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration. Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium and mix immediately. Do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells.

d. Use the prepared working solution immediately for your cell culture experiments. Do not store aqueous working solutions.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Trimidox HCl Powder dissolve Dissolve in DMSO to 10 mM weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw stock solution aliquot store_stock->thaw For each experiment dilute Dilute in cell culture medium thaw->dilute mix Mix immediately dilute->mix use Use in cell culture mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

G Trimidox This compound RNR Ribonucleotide Reductase (RNR) Trimidox->RNR Inhibits dNTPs dNTP Pool Depletion RNR->dNTPs Leads to DNAsynth DNA Synthesis Inhibition dNTPs->DNAsynth Results in Apoptosis Apoptosis DNAsynth->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases Mediated by

Caption: this compound's mechanism of action.

References

Application Notes and Protocols: Trimidox Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox (B1662404), a specific ribonucleotide reductase inhibitor, is a compound of interest in various research and development settings.[1] Understanding its solubility in commonly used laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide a summary of the solubility of trimidox hydrochloride in Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS), along with a generalized protocol for determining solubility.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in DMSO, ethanol, and PBS.

SolventSolubility
DMSO2 mg/mL[2][3]
Ethanol0.25 mg/mL[2]
PBS (pH 7.2)5 mg/mL[2]

Mechanism of Action

Trimidox is an antibacterial agent. Its mechanism of action, often in combination with sulfadoxine, involves the sequential blockade of bacterial metabolism.[4] Specifically, it is known to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is a vital precursor in the pathway for synthesizing thymidine, which is essential for bacterial DNA synthesis.[5][6][7] By inhibiting this pathway, trimidox effectively halts bacterial growth.

DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Thymidine Thymidine Synthesis THF->Thymidine DNA Bacterial DNA Synthesis Thymidine->DNA Trimidox Trimidox Trimidox->DHFR  Inhibits DHFR->THF

Caption: Mechanism of action of Trimidox.

Experimental Protocols: Determination of Compound Solubility

The following is a generalized protocol for determining the solubility of a chemical compound like this compound. This protocol is based on common laboratory practices for solubility assessment.

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent (DMSO, ethanol, or PBS) in a series of vials. The amount of solid added should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature for a predetermined period (e.g., 24 hours) to reach equilibrium. A shaker or rotator can be used for this purpose.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring that no solid particles are transferred. Alternatively, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved material.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Dilute the saturated supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Construct a standard curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent under the experimental conditions.

cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Analysis A Add excess Trimidox HCl to solvent B Seal vials and agitate for 24h A->B C Centrifuge to pellet undissolved solid B->C D Collect or filter supernatant C->D F Dilute supernatant D->F E Prepare standard solutions G Analyze standards and sample (HPLC/UV-Vis) E->G F->G H Construct standard curve G->H I Determine concentration of diluted sample H->I J Calculate original concentration (Solubility) I->J

Caption: Workflow for solubility determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimidox, a brand name for a veterinary medication, is a combination of trimethoprim (B1683648) and sulfadoxine. However, the query for "Trimidox hydrochloride" most likely refers to the hydrochloride salt of trimethoprim, a widely used bacteriostatic antibiotic. Trimethoprim functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid in bacteria. This document provides detailed application notes and protocols for the preparation and storage of trimethoprim hydrochloride stock solutions to ensure their stability and efficacy for research purposes.

Data Presentation

Proper storage of trimethoprim hydrochloride is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its stock solutions in various solvents.

Table 1: Recommended Storage Conditions for Solid Trimethoprim Hydrochloride

ParameterRecommendation
Temperature4°C
AtmosphereSealed container, protect from moisture
LightProtect from light

Table 2: Recommended Storage Conditions for Trimethoprim Hydrochloride Stock Solutions

SolventConcentrationStorage TemperatureDuration
DMSO50 mg/mL-80°C6 months
DMSO50 mg/mL-20°C1 month
Oral Mix & Oral Mix SF10 mg/mL4°C or 25°CUp to 92 days[1][2][3]

Table 3: Solubility of Trimethoprim and Trimethoprim Hydrochloride

CompoundSolventSolubility
Trimethoprim HydrochlorideDMSO≥ 5 mg/mL (15.30 mM)[4]
TrimethoprimEthanolSoluble[5]
TrimethoprimWaterSparingly soluble[5]
TrimethoprimN,N-dimethylacetamide:Propylene glycol (52:48)50 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of Trimethoprim Hydrochloride Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of trimethoprim hydrochloride in DMSO for long-term storage.

Materials:

  • Trimethoprim hydrochloride powder

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the trimethoprim hydrochloride powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of trimethoprim hydrochloride powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution.[4]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Stability Testing of Trimethoprim Hydrochloride Solutions

Objective: To determine the stability of a trimethoprim hydrochloride solution under specific storage conditions.

Materials:

  • Prepared trimethoprim hydrochloride stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase and standards

  • Incubators or refrigerators set to the desired storage temperatures

Procedure:

  • Prepare a fresh stock solution of trimethoprim hydrochloride as described in Protocol 1.

  • Immediately after preparation (Time 0), take an aliquot of the solution and analyze its concentration using a validated HPLC method.

  • Store the remaining aliquots under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • At specified time points (e.g., 1, 7, 14, 30, 60, and 90 days), retrieve an aliquot from each storage condition.

  • Analyze the concentration of trimethoprim hydrochloride in each aliquot using the same HPLC method.

  • Calculate the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if it retains >90-95% of its initial concentration.

  • Visually inspect the solutions for any signs of precipitation or color change at each time point.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of trimethoprim and a general workflow for preparing and using stock solutions.

signaling_pathway Mechanism of Action of Trimethoprim cluster_bacterial_cell Bacterial Cell DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Essential Precursor Bacterial_Cell_Death Bacterial Cell Death DNA_RNA_Protein->Bacterial_Cell_Death Inhibition leads to DHFR->THF Product Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of Action of Trimethoprim.

experimental_workflow Experimental Workflow for Stock Solution cluster_preparation Stock Solution Preparation cluster_application Experimental Application Weigh Weigh Trimethoprim HCl Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot Store Store at Recommended Temperature Aliquot->Store Thaw Thaw Aliquot Store->Thaw Retrieve for Experiment Dilute Prepare Working Solution Thaw->Dilute Treat Treat Cells/Samples Dilute->Treat Analyze Analyze Results Treat->Analyze

Caption: Experimental Workflow for Stock Solution.

References

Application Notes and Protocols for Measuring Ribonucleotide Reductase Inhibition by Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] This rate-limiting step makes RR a prime target for the development of therapeutics for diseases characterized by excessive cell proliferation, such as cancer and viral infections.[2][3] Trimidox (B1662404) hydrochloride (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase.[2][4] It has demonstrated greater therapeutic efficacy and lower toxicity compared to the established RR inhibitor hydroxyurea (B1673989) in some preclinical models.[5] These application notes provide detailed protocols for assessing the inhibitory activity of Trimidox hydrochloride against ribonucleotide reductase.

Mechanism of Action

Ribonucleotide reductase is a complex enzyme, and in humans, it consists of two subunits, hRRM1 and hRRM2.[3] The hRRM2 subunit contains a non-heme iron center and a crucial tyrosyl-free radical required for the enzymatic reduction of ribonucleotides.[3] Trimidox, like other hydroxyurea derivatives, is believed to act by quenching this tyrosyl-free radical, thereby inactivating the enzyme and halting the production of deoxyribonucleotides. This leads to an inhibition of DNA synthesis, resulting in cell cycle arrest and the induction of apoptosis in rapidly dividing cells.[4][6]

Quantitative Data Summary

Assay TypeCell Line/SystemParameterValueReference
T-cell Proliferation InhibitionMurine Splenocytes% Inhibition40-45%[5]
T-cell Proliferation InhibitionMurine Splenocytes% Inhibition75-80%[5]
Human Cytomegalovirus (HCMV) InhibitionHuman Foreskin FibroblastsEC5036 ± 1.7 µM[7]
Apoptosis InductionHL-60 Human Promyelocytic Leukemia CellsEffective Concentration20-80 µM[4]

Experimental Protocols

The following protocols describe methods to assess the inhibition of ribonucleotide reductase by this compound. A generic protocol for a direct enzymatic assay is provided, based on common methodologies for RR inhibitors, as a specific published protocol for Trimidox with purified enzyme was not identified.

Protocol 1: In Vitro Ribonucleotide Reductase Inhibition Assay (Enzymatic Assay)

This protocol is adapted from established methods for measuring RR activity and can be used to determine the direct inhibitory effect of this compound on purified ribonucleotide reductase.[8]

Materials:

  • Purified human ribonucleotide reductase subunits (R1 and R2)

  • This compound

  • Cytidine 5'-diphosphate (CDP)

  • [3H]-CDP (radiolabeled substrate)

  • Dithiothreitol (DTT)

  • ATP

  • Magnesium acetate

  • Ferric chloride (FeCl3)

  • Tris-HCl buffer (pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, magnesium acetate, FeCl3, and DTT.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified R1 and R2 subunits of ribonucleotide reductase to the mixture.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, a mixture of CDP and [3H]-CDP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by boiling the samples.[8]

  • Product Separation: Separate the product, [3H]-dCDP, from the substrate, [3H]-CDP, using a suitable method like thin-layer chromatography (TLC) or boronate chromatography.[9]

  • Quantification: Quantify the amount of [3H]-dCDP formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based T-Cell Proliferation Inhibition Assay

This protocol is based on the methodology used to assess the effect of Trimidox on T-cell proliferation.[5]

Materials:

  • Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and 2-mercaptoethanol

  • Anti-CD3ε antibody (for T-cell stimulation)

  • Cell proliferation assay reagent (e.g., WST-1)

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed purified T-cells in a 96-well plate pre-coated with anti-CD3ε antibody.

  • Inhibitor Treatment: Add various concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) to the wells. Include an untreated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-96 hours.

  • Proliferation Assay: Add the cell proliferation reagent (e.g., WST-1) to each well and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition by comparing the absorbance of treated cells to the untreated control.

Visualizations

Ribonucleotide Reductase Inhibition Pathway

cluster_0 Cellular Proliferation DNA_Synthesis DNA Synthesis & Repair Cell_Cycle_Progression Cell Cycle Progression DNA_Synthesis->Cell_Cycle_Progression Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotide_Reductase Ribonucleotide Reductase (RR) Ribonucleotides->Ribonucleotide_Reductase Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) Deoxyribonucleotides->DNA_Synthesis Ribonucleotide_Reductase->Deoxyribonucleotides Catalyzes Conversion Trimidox_HCl This compound Trimidox_HCl->Ribonucleotide_Reductase Inhibits

Caption: Mechanism of Ribonucleotide Reductase Inhibition by Trimidox.

Experimental Workflow for In Vitro RR Inhibition Assay

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Mg2+, Fe3+, DTT) Start->Prepare_Reaction_Mix Add_Trimidox Add Trimidox HCl (Varying Concentrations) Prepare_Reaction_Mix->Add_Trimidox Add_Enzyme Add Purified RR (R1 and R2 subunits) Add_Trimidox->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction (Add [3H]-CDP) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (Boiling) Incubate->Quench_Reaction Separate_Product Separate Product ([3H]-dCDP) Quench_Reaction->Separate_Product Quantify Quantify Radioactivity (Scintillation Counting) Separate_Product->Quantify Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Trimidox Hydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride, a potent inhibitor of ribonucleotide reductase (RR), presents a compelling opportunity for enhancing the efficacy of conventional chemotherapeutic agents. Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2] Its inhibition leads to the depletion of deoxyribonucleoside triphosphate (dNTP) pools, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] The strategic combination of this compound with other chemotherapeutic agents that act on different cellular pathways can lead to synergistic antitumor effects, potentially overcoming drug resistance and reducing toxicity. These application notes provide a summary of preclinical findings and detailed protocols for evaluating this compound in combination therapies.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its cytotoxic effects by inhibiting the RRM2 subunit of ribonucleotide reductase through iron chelation.[3] This disruption of the enzyme's function leads to an imbalance in the dNTP pool, which is essential for DNA replication and repair.[4] This mechanism provides a strong rationale for combining this compound with DNA-damaging agents or other antimetabolites. By depleting the building blocks necessary for DNA repair, Trimidox can potentiate the cytotoxic effects of drugs that induce DNA damage, such as cisplatin (B142131) and cyclophosphamide (B585). Furthermore, by altering the dNTP pools, Trimidox can enhance the incorporation of nucleotide analogs like cytarabine (B982) (Ara-C) into DNA, leading to increased efficacy.[5]

Preclinical Data Summary

Preclinical studies have demonstrated the synergistic potential of this compound in combination with various chemotherapeutic agents in leukemia models. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of this compound Combinations
Cell LineCombination AgentTrimidox ConcentrationCombination Agent ConcentrationEffectReference
HL-60 (Human Promyelocytic Leukemia)Tiazofurin (B1684497)25 µM10 µMSynergistic growth inhibition (cell number decreased to 16% of control)[6]
HL-60 (Human Promyelocytic Leukemia)Cytarabine (Ara-C)75 µMNot specified1.51-fold increase in Ara-C incorporation into DNA[5]
HL-60 (Human Promyelocytic Leukemia)Cytarabine (Ara-C)100 µMNot specified1.89-fold increase in Ara-C incorporation into DNA[5]
L1210 (Mouse Leukemia)CisplatinNot specifiedNot specifiedConcentration-dependent antagonistic or additive effects[7]
In Vivo Efficacy of this compound Combinations in Leukemia Mouse Models
Mouse ModelCombination Agent(s)OutcomeReference
L1210 and P388D1CisplatinSynergistic antitumor activity[7]
L1210 and P388D1CyclophosphamideSynergistic antitumor activity[7]
L1210 and P388D1Cisplatin + CyclophosphamideHighly synergistic antitumor activity[7]

Signaling Pathways and Experimental Workflows

Ribonucleotide Reductase and DNA Synthesis Pathway

The following diagram illustrates the central role of Ribonucleotide Reductase (RR) in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. This compound inhibits RR, leading to a depletion of dNTPs and subsequent cell cycle arrest and apoptosis.

RNR_Pathway cluster_nucleotide_metabolism Nucleotide Metabolism cluster_cellular_processes Cellular Processes Ribonucleotides Ribonucleoside Diphosphates (NDPs) Deoxyribonucleotides Deoxyribonucleoside Diphosphates (dNDPs) Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase (RR) dNTPs Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleotides->dNTPs Nucleoside Diphosphate Kinase DNA_Synthesis DNA Synthesis (Replication) dNTPs->DNA_Synthesis DNA_Repair DNA Repair dNTPs->DNA_Repair Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Depletion of dNTPs DNA_Repair->Cell_Cycle_Arrest Depletion of dNTPs Apoptosis Apoptosis DNA_Repair->Apoptosis Overwhelmed Repair Cell_Cycle_Arrest->Apoptosis Trimidox Trimidox hydrochloride Trimidox->Deoxyribonucleotides Inhibition Other_Chemo Other Chemotherapeutic Agents (e.g., Cisplatin, Cyclophosphamide, Ara-C) Other_Chemo->DNA_Synthesis Damage/Inhibition Other_Chemo->DNA_Repair Damage/Inhibition

Caption: Ribonucleotide Reductase (RR) pathway and points of intervention.

Experimental Workflow for In Vitro Synergy Assessment

This workflow outlines the key steps for determining the synergistic effects of this compound in combination with another chemotherapeutic agent in a cancer cell line.

In_Vitro_Workflow start Start: Select Cancer Cell Line (e.g., HL-60) single_agent Single-Agent Dose-Response (Trimidox HCl and Agent X) start->single_agent ic50 Determine IC50 for Each Agent single_agent->ic50 combo_design Design Combination Matrix (Constant or Non-Constant Ratio) ic50->combo_design cell_treatment Treat Cells with Single Agents and Combinations combo_design->cell_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay synergy_analysis Analyze for Synergy (e.g., Chou-Talalay Method) viability_assay->synergy_analysis ci_value Calculate Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism synergy_analysis->ci_value mechanism_studies Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) ci_value->mechanism_studies end End: Report Findings mechanism_studies->end

Caption: In vitro workflow for assessing drug combination synergy.

Experimental Workflow for In Vivo Combination Studies

This workflow provides a general outline for evaluating the in vivo efficacy of this compound combinations in a mouse leukemia model.

In_Vivo_Workflow start Start: Select Mouse Strain and Leukemia Model (e.g., DBA/2 with L1210 cells) cell_inoculation Inoculate Mice with Leukemia Cells (i.p. or i.v.) start->cell_inoculation tumor_establishment Allow for Tumor Establishment cell_inoculation->tumor_establishment treatment_groups Randomize Mice into Treatment Groups: - Vehicle Control - Trimidox HCl - Agent X - Combination tumor_establishment->treatment_groups drug_administration Administer Treatments (Define Dose, Route, Schedule) treatment_groups->drug_administration monitoring Monitor Mice Daily: - Survival - Body Weight - Clinical Signs drug_administration->monitoring data_collection Data Collection: - Median Survival Time - Tumor Burden (e.g., Spleen Weight) monitoring->data_collection toxicity_assessment Assess Toxicity: - Hematology - Serum Chemistry - Histopathology monitoring->toxicity_assessment end End: Analyze and Report Data data_collection->end toxicity_assessment->end

Caption: In vivo workflow for combination chemotherapy studies.

Experimental Protocols

In Vitro Synergy Assessment using the Chou-Talalay Method

Objective: To quantitatively determine the interaction between this compound and another chemotherapeutic agent (Agent X) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium

  • This compound

  • Agent X

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn software or similar for analysis

Protocol:

  • Single-Agent Dose-Response:

    • Seed cells in 96-well plates at an appropriate density.

    • Prepare serial dilutions of this compound and Agent X.

    • Treat cells with a range of concentrations for each drug individually for a predetermined time (e.g., 72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 value for each drug.

  • Combination Treatment:

    • Based on the IC50 values, design a combination matrix. This can be a constant ratio (e.g., based on the ratio of their IC50s) or a non-constant ratio design.

    • Treat cells with the drug combinations for the same duration as the single-agent treatment.

    • Include single-agent controls at the same concentrations used in the combinations.

  • Data Analysis:

    • Measure cell viability for all conditions.

    • Enter the dose-effect data for single agents and combinations into CompuSyn software.

    • The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • The software will also generate isobolograms for graphical representation of the synergy.

Colony Formation Assay for Leukemia Cells

Objective: To assess the effect of this compound and a combination agent on the clonogenic survival of leukemia cells.

Materials:

  • Leukemia cell line (e.g., HL-60)

  • Complete culture medium

  • This compound

  • Combination agent

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Treatment:

    • Treat leukemia cells in liquid culture with this compound, the combination agent, or the combination for a specified period (e.g., 24 hours). Include an untreated control.

  • Plating in Methylcellulose:

    • After treatment, wash the cells to remove the drugs.

    • Resuspend the cells in complete culture medium.

    • Mix the cell suspension with the methylcellulose-based medium at the desired final cell density (e.g., 500-1000 cells/mL).

    • Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

  • Incubation and Colony Counting:

    • Incubate the dishes for 10-14 days in a humidified incubator.

    • Count the number of colonies (aggregates of >50 cells) in each dish using an inverted microscope.

  • Data Analysis:

    • Calculate the plating efficiency for each treatment group.

    • Determine the surviving fraction for each treatment compared to the untreated control.

    • Analyze the data for synergistic effects on colony formation inhibition.

In Vivo Evaluation in a Murine Leukemia Model

Objective: To evaluate the in vivo efficacy and synergy of this compound in combination with another chemotherapeutic agent in a leukemia mouse model.

Materials:

  • Immunocompromised or syngeneic mice (e.g., DBA/2 for L1210 cells)

  • Leukemia cell line (e.g., L1210)

  • This compound

  • Combination agent (e.g., cisplatin, cyclophosphamide)

  • Sterile saline or appropriate vehicle

  • Syringes and needles for injection

Protocol:

  • Leukemia Cell Inoculation:

    • Inject a known number of leukemia cells (e.g., 1 x 10^5 L1210 cells) intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Treatment Administration:

    • Allow a day for the leukemia to establish.

    • Randomize mice into treatment groups (e.g., Vehicle, Trimidox alone, Agent X alone, Combination).

    • Administer the drugs according to a predefined schedule and route. For example, based on previous studies, Trimidox could be administered i.p. daily for a set number of days, while cisplatin or cyclophosphamide could be given as a single i.p. injection. Specific doses and schedules should be optimized in preliminary studies.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy) and survival.

    • The primary endpoint is typically an increase in median survival time.

    • Secondary endpoints can include tumor burden (e.g., spleen weight at a specific time point).

  • Data Analysis:

    • Plot Kaplan-Meier survival curves and compare survival between groups using a log-rank test.

    • Analyze for synergistic effects on survival prolongation.

    • Assess and compare toxicity between the treatment groups.

Conclusion

This compound, as a ribonucleotide reductase inhibitor, holds significant promise as a combination partner for various established chemotherapeutic agents. The preclinical data, particularly in leukemia models, demonstrate the potential for synergistic interactions that can lead to enhanced antitumor efficacy. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the use of this compound in combination chemotherapy, with the ultimate goal of developing more effective and less toxic cancer treatments.

References

Application Notes and Protocols for In Vivo Administration of Trimidox Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride, also known as VF 233, is a potent inhibitor of ribonucleotide reductase (RR).[1][2] Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[3] Inhibition of this enzyme makes this compound a compound of interest for preclinical research in oncology and immunology. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, focusing on formulation, dosing, and relevant experimental workflows.

Disclaimer: this compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals outside of controlled research settings.

Mechanism of Action

This compound exerts its biological effects by inhibiting the M2 subunit of ribonucleotide reductase. This inhibition depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication and repair. Consequently, this leads to the arrest of cell proliferation and the induction of apoptosis in rapidly dividing cells. This mechanism of action suggests potential therapeutic applications in diseases characterized by excessive cell proliferation, such as cancer, as well as in conditions involving inappropriate immune activation.

Trimidox Trimidox Hydrochloride RR Ribonucleotide Reductase (RR) Trimidox->RR Inhibits RDPs Ribonucleoside Diphosphates (RDPs) dNTPs Deoxyribonucleoside Triphosphates (dNTPs) RDPs->dNTPs RR DNA_Syn DNA Synthesis & Repair dNTPs->DNA_Syn Cell_Prolif Cell Proliferation Arrest DNA_Syn->Cell_Prolif Leads to Apoptosis Apoptosis Cell_Prolif->Apoptosis

Caption: Mechanism of action of this compound.

Physicochemical Properties and Formulation

Proper formulation of this compound is critical for ensuring its bioavailability and achieving consistent results in in vivo studies.

Solubility

The solubility of this compound in various solvents is a key consideration for vehicle selection.

Solvent Solubility
PBS (pH 7.2)5 mg/mL
DMSO2 mg/mL
DMF1 mg/mL
Ethanol0.25 mg/mL

Data compiled from publicly available information.

Recommended Vehicle for In Vivo Administration

For most in vivo applications, a sterile Phosphate-Buffered Saline (PBS) solution (pH 7.2) is the recommended vehicle due to its physiological compatibility and the adequate solubility of this compound. If higher concentrations are required, a co-solvent system may be necessary. However, it is crucial to conduct preliminary tolerability studies for any new vehicle.

In Vivo Administration Protocols

The following protocols are based on published preclinical studies and general guidelines for administering research compounds to animal models.

Animal Models

The choice of animal model will depend on the research question. Murine models (mice and rats) are commonly used in oncology and immunology research. A study has reported the use of Trimidox in a murine retrovirus-induced lymphoproliferative disease model.

Dosing and Administration Route

The dosage of this compound should be determined based on dose-range finding studies in the specific animal model.

Table 2: Summary of a Reported In Vivo Dosing Regimen for Trimidox in Mice

Parameter Value Reference
Animal Model LP-BM5 murine leukemia virus-infected mice(Mayhew et al., 2002)
Dosing Regimen Daily administration for 4 weeks(Mayhew et al., 2002)
Route of Administration Not specified (likely intraperitoneal or subcutaneous for daily dosing)(Mayhew et al., 2002)

Note: The exact dosage in mg/kg was not specified in the abstract of the cited study. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal effective dose for their specific model.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a tumor xenograft model.

cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Monitoring & Endpoints A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Dosing with Trimidox HCl or Vehicle C->D E Tumor Volume Measurement D->E F Body Weight Monitoring E->F G Pharmacodynamic Biomarker Analysis F->G H Study Termination & Tissue Collection G->H

Caption: Experimental workflow for an in vivo efficacy study.

Detailed Experimental Protocols

4.4.1. Preparation of Dosing Solution

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile container, dissolve the powder in sterile PBS (pH 7.2) to the desired final concentration (e.g., 5 mg/mL).

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the dosing solution at 4°C, protected from light, for short-term use. For long-term storage, aliquots can be stored at -20°C. Conduct stability studies to confirm the storage conditions.

4.4.2. Administration to Mice (Intraperitoneal Injection)

  • Accurately determine the body weight of each mouse.

  • Calculate the volume of the dosing solution to be administered based on the desired dose (in mg/kg) and the concentration of the solution.

  • Restrain the mouse appropriately.

  • Using a 25-27 gauge needle, administer the calculated volume via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

Pharmacodynamic and Toxicological Evaluation

Monitoring the in vivo effects of this compound is crucial for understanding its biological activity and safety profile.

Pharmacodynamic Markers

Based on its mechanism of action, the following pharmacodynamic markers can be assessed in tumor or relevant tissues:

  • Ribonucleotide Reductase Activity: Direct measurement of enzyme activity in tissue lysates.

  • dNTP Levels: Quantification of intracellular dNTP pools using LC-MS/MS.

  • Cell Proliferation Markers: Immunohistochemical staining for Ki-67 or PCNA.

  • Apoptosis Markers: TUNEL staining or analysis of cleaved caspase-3 levels.

Toxicological Monitoring

Regular monitoring for signs of toxicity is essential.

  • Clinical Observations: Daily observation for changes in behavior, appearance, and activity.

  • Body Weight: Measurement at least twice weekly.

  • Complete Blood Count (CBC): To assess for potential myelosuppression, a known side effect of some ribonucleotide reductase inhibitors.

  • Serum Chemistry: To evaluate liver and kidney function.

  • Histopathology: Of major organs at the end of the study.

Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 3: Example of a Data Summary Table for an In Vivo Efficacy Study

Treatment Group Mean Tumor Volume (mm³) ± SEM Mean Body Weight Change (%) ± SEM Pharmacodynamic Marker (e.g., % Ki-67 Positive Cells) ± SEM
Vehicle Control
Trimidox HCl (X mg/kg)
Trimidox HCl (Y mg/kg)
Positive Control

By following these application notes and protocols, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of this compound. It is imperative to adhere to all institutional and national guidelines for the ethical and humane use of animals in research.

References

Application Notes: Trimidox Hydrochloride for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Trimidox (B1662404) hydrochloride (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase, the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides.[1] Due to the significantly increased activity of this enzyme in proliferating tumor cells, it serves as a key target for cancer chemotherapy.[1] Trimidox has been demonstrated to inhibit cell growth and effectively induce apoptosis in various cancer cell lines, particularly in human leukemia.[2] Its mechanism of action involves the activation of an intrinsic, caspase-dependent apoptotic pathway, making it a valuable tool for cancer research and preclinical drug development.[2]

Mechanism of Action

Trimidox hydrochloride primarily functions by inhibiting ribonucleotide reductase. This action leads to the induction of apoptosis through a signaling cascade that is dependent on p53 and the c-Jun NH2-terminal kinase (JNK) pathway.[2][3] In susceptible leukemia cell lines, trimidox treatment leads to the induction and phosphorylation of the p53 tumor suppressor protein.[3] This is followed by the activation of the JNK signaling pathway.[2]

The apoptotic cascade proceeds via the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[2] This event triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation.[2] Notably, the extrinsic pathway, involving caspase-8, does not appear to be activated by trimidox.[2] Furthermore, studies have shown that inhibition of the extracellular signal-regulated kinase (ERK) pathway can potentiate the apoptotic effects of trimidox, suggesting a pro-survival role for ERK signaling in this context.[2]

Trimidox_Apoptosis_Pathway Trimidox-Induced Apoptosis Signaling Pathway cluster_casp8 No Activation Observed Trimidox Trimidox HCl RR Ribonucleotide Reductase Trimidox->RR Inhibits p53 p53 Induction & Phosphorylation RR->p53 Leads to JNK JNK Activation p53->JNK Activates Mito Mitochondrion JNK->Mito Induces ERK ERK Pathway ERK->JNK Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Casp8 Caspase-8

Caption: Trimidox-Induced Apoptosis Signaling Pathway.

Quantitative Data Summary

Cell LineCancer TypeEffective ConcentrationObserved EffectsCitation
NALM-6 B cell precursor leukemia250 - 300 µMDNA damage, Cytochrome c release, Caspase-3/9 activation[2]
HL-60 Promyelocytic leukemia300 µMInduction of apoptosis, c-myc RNA expression[1][2]
MOLT-4 T-cell acute lymphoblastic leukemia300 µMInduction of apoptosis[2]
Jurkat T-cell leukemia300 µMInduction of apoptosis[2]
U937 Histiocytic lymphoma300 µMInduction of apoptosis[2]
K562 Chronic myelogenous leukemia300 µMInduction of apoptosis[2]

Protocols

The following protocols provide a general framework for investigating trimidox-induced apoptosis. Optimization may be required depending on the specific cell line and experimental conditions.

Experimental_Workflow General Workflow for Apoptosis Analysis cluster_prep Cell Preparation & Treatment cluster_analysis Apoptosis Analysis start Seed Cancer Cells (e.g., NALM-6, HL-60) culture Incubate (24-48h) start->culture treat Treat with Trimidox HCl (Vehicle Control vs. Test Concentrations) culture->treat incubate_treat Incubate for Desired Timepoints treat->incubate_treat harvest Harvest Cells (Adherent & Floating) incubate_treat->harvest wash Wash with PBS harvest->wash split Aliquot Cells for Assays wash->split flow Flow Cytometry (Annexin V / PI Staining) split->flow aliquot 1 wb Western Blot (Caspases, p53, etc.) split->wb aliquot 2 flow_res Quantify Apoptotic vs. Necrotic vs. Live Cells flow->flow_res wb_res Protein Expression/ Cleavage Levels wb->wb_res

Caption: General Experimental Workflow for Apoptosis Analysis.
Protocol 1: Cell Culture and Treatment

This protocol describes the basic procedure for culturing cancer cells and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., NALM-6, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO or PBS)

  • Vehicle control (e.g., DMSO or PBS)

  • Sterile culture plates (e.g., 6-well or 12-well plates)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL for suspension cells).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence (if applicable) and stabilization.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of trimidox (e.g., 50 µM to 500 µM).

  • Controls: Include a vehicle-treated control group (cells treated with the same concentration of the solvent used to dissolve trimidox) and an untreated control group.

  • Incubation: Return the plates to the incubator and culture for the desired time period (e.g., 12, 24, or 48 hours).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the percentage of apoptotic, necrotic, and live cells following treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: For suspension cells, transfer the cell suspension to centrifuge tubes. For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression and cleavage of key proteins involved in the trimidox-induced apoptotic pathway, such as caspases.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet with cold RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the bands for pro-caspase disappearance and cleaved-caspase appearance. Use β-actin as a loading control.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride, also known as VF 233, is a potent inhibitor of ribonucleotide reductase (RR).[1] This enzyme is crucial for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, Trimidox effectively depletes the cellular dNTP pool, leading to the arrest of the cell cycle, primarily in the S-phase, and the induction of apoptosis in rapidly proliferating cancer cells.[2] These characteristics make Trimidox a compound of significant interest in oncology research and drug development.

Flow cytometry is an indispensable tool for elucidating the cellular responses to therapeutic agents like this compound. This high-throughput technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. Key applications in the context of Trimidox treatment include the detailed analysis of cell cycle distribution, the precise quantification of apoptotic and necrotic cell populations, and the measurement of intracellular reactive oxygen species (ROS) levels.

These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of this compound on cancer cells, enabling researchers to investigate its mechanism of action and therapeutic potential.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human leukemia cell line (e.g., NALM-6) treated with this compound for 24 hours.[2]

Table 1: Cell Cycle Distribution Analysis

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)55.2 ± 2.130.5 ± 1.814.3 ± 1.51.2 ± 0.3
Trimidox (100 µM)48.7 ± 2.540.1 ± 2.211.2 ± 1.35.8 ± 0.9
Trimidox (250 µM)35.1 ± 3.048.5 ± 3.56.4 ± 0.818.7 ± 2.1
Trimidox (500 µM)22.6 ± 2.835.2 ± 3.14.1 ± 0.645.9 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments. The data are representative and intended for illustrative purposes.

Table 2: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control (DMSO)96.5 ± 1.51.8 ± 0.41.1 ± 0.30.6 ± 0.2
Trimidox (100 µM)88.2 ± 2.26.5 ± 0.93.8 ± 0.61.5 ± 0.4
Trimidox (250 µM)65.7 ± 3.818.3 ± 2.112.5 ± 1.93.5 ± 0.7
Trimidox (500 µM)35.1 ± 4.135.8 ± 3.525.4 ± 3.03.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments. The data are representative and intended for illustrative purposes.

Table 3: Intracellular Reactive Oxygen Species (ROS) Analysis

Treatment GroupMean Fluorescence Intensity (MFI) of DCFFold Change in ROS Production (vs. Control)
Vehicle Control (DMSO)150 ± 151.0
Trimidox (100 µM)225 ± 211.5
Trimidox (250 µM)450 ± 383.0
Trimidox (500 µM)750 ± 625.0
Positive Control (H₂O₂)900 ± 756.0

Data are presented as mean ± standard deviation from three independent experiments. The data are representative and intended for illustrative purposes.

Mandatory Visualization

Trimidox_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Trimidox Trimidox RNR Ribonucleotide Reductase (RR) Trimidox->RNR Inhibition dNTP_pool dNTP Pool Depletion RNR->dNTP_pool PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) RNR->PI3K_AKT Downregulation DNA_Replication DNA Replication Stress dNTP_pool->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage ATM_DNAPK ATM / DNA-PK Activation DNA_Damage->ATM_DNAPK Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_DNAPK->Chk1_Chk2 Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_AKT->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_assays Flow Cytometry Assays Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (or Vehicle Control) Cell_Culture->Treatment Harvest Cell Harvesting and Preparation Treatment->Harvest Staining Staining for Specific Assay Harvest->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Cell_Cycle Cell Cycle (PI) Staining->Cell_Cycle Apoptosis Apoptosis (Annexin V/PI) Staining->Apoptosis ROS ROS (DCFH-DA) Staining->ROS Analysis Data Analysis and Interpretation Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Collect data for at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use appropriate compensation settings for FITC and PI. Analyze the dot plots to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the intracellular levels of ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Flow cytometry tubes

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with PBS. Add serum-free medium containing 10 µM DCFH-DA to each well.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow for the probe to be taken up by the cells and deacetylated.

  • Cell Harvesting: After incubation, wash the cells once with PBS to remove excess probe. Harvest the cells as described in Protocol 1, step 2.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using the FITC channel. A positive control (e.g., cells treated with H₂O₂) should be included to set the gates for ROS-positive cells. Record the mean fluorescence intensity (MFI) for each sample.

References

Application Notes and Protocols: Western Blot Analysis of DNA Damage Markers Following Trimidox Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimidox hydrochloride is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs). By depleting the cellular pool of dNTPs, this compound effectively stalls DNA replication and repair, leading to replication stress, DNA damage, and subsequent activation of cell cycle checkpoints and apoptotic pathways. This mechanism makes it a compound of interest in cancer research, particularly for hematological malignancies.

Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of this compound by quantifying the key proteins involved in the DNA damage response (DDR). This application note provides detailed protocols for the detection and quantification of three critical DNA damage markers:

  • Gamma H2A.X (γH2AX): A sensitive marker for DNA double-strand breaks (DSBs).

  • Phospho-p53 (Ser15): Indicates the activation of the p53 tumor suppressor protein, a central regulator of the DDR.

  • Cleaved PARP-1: A hallmark of apoptosis, indicating the activation of caspases.

Signaling Pathway and Experimental Workflow

The inhibition of ribonucleotide reductase by this compound triggers a cascade of events culminating in apoptosis. The signaling pathway diagram below illustrates the key steps, from dNTP pool depletion to the activation of DNA damage markers. A subsequent diagram outlines the general experimental workflow for the Western blot analysis described herein.

graph TD; A[this compound] --> B{Ribonucleotide Reductase}; B --|> C[dNTP Pool Depletion]; C --> D[Replication Stress / Stalled Replication Forks]; D --> E[DNA Double-Strand Breaks]; E --> F[ATM/ATR Kinase Activation]; F --> G[H2AX Phosphorylation (γH2AX)]; F --> H[p53 Phosphorylation (Ser15)]; H --> I[p53 Stabilization & Activation]; I --> J[Transcriptional Upregulation of Pro-Apoptotic Genes]; J --> K[Caspase Activation]; K --> L[PARP-1 Cleavage]; L --> M[Apoptosis];

end

Caption: Signaling pathway of this compound-induced DNA damage.

graph TD; A[Cell Culture & Treatment with Trimidox HCl] --> B[Cell Lysis & Protein Extraction]; B --> C[Protein Quantification (BCA Assay)]; C --> D[Sample Preparation & SDS-PAGE]; D --> E[Protein Transfer to PVDF Membrane]; E --> F[Immunoblotting]; F --> G[Detection & Imaging]; G --> H[Densitometric Analysis];

end

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The following tables provide exemplary quantitative data on the effects of this compound on the expression of DNA damage markers in a human B-cell leukemia cell line (e.g., NALM-6). This data is representative of expected outcomes and should be used for illustrative purposes.

Table 1: Dose-Dependent Effect of this compound on DNA Damage Markers (24-hour treatment)

Treatment Concentration (µM)γH2AX (Fold Change vs. Control)p-p53 (Ser15) (Fold Change vs. Control)Cleaved PARP-1 (Fold Change vs. Control)
0 (Vehicle)1.01.01.0
502.5 ± 0.33.1 ± 0.41.8 ± 0.2
1004.8 ± 0.65.9 ± 0.73.5 ± 0.4
2508.2 ± 1.110.5 ± 1.37.9 ± 0.9
50012.5 ± 1.515.2 ± 1.811.3 ± 1.2

Table 2: Time-Course Effect of this compound (250 µM) on DNA Damage Markers

Treatment Time (hours)γH2AX (Fold Change vs. 0h)p-p53 (Ser15) (Fold Change vs. 0h)Cleaved PARP-1 (Fold Change vs. 0h)
01.01.01.0
43.5 ± 0.44.2 ± 0.51.5 ± 0.2
86.8 ± 0.88.1 ± 0.93.8 ± 0.4
128.2 ± 1.010.5 ± 1.27.9 ± 0.8
247.5 ± 0.99.8 ± 1.110.2 ± 1.1

Experimental Protocols

Cell Culture and Treatment
  • Culture a suitable human cancer cell line (e.g., NALM-6, HL-60) in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Treat the cells with the desired concentrations of this compound for the specified time points. Include a vehicle-only control.

Cell Lysis and Protein Quantification
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentrations of all samples with lysis buffer and add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel (12% for γH2AX, 10% for p53, and 8% for PARP-1 is recommended).

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Anti-phospho-p53 (Ser15)

    • Anti-PARP-1 (to detect both full-length and cleaved forms)

    • Anti-Loading Control (e.g., β-actin or GAPDH)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).

  • Normalize the band intensity of the target proteins to the corresponding loading control. Calculate the fold change relative to the vehicle-treated control.

Troubleshooting & Optimization

Troubleshooting Trimidox hydrochloride insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimidox Hydrochloride

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing insolubility issues with this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, also known as VF-233 hydrochloride, is a specific inhibitor of ribonucleotide reductase.[1][2][3] This enzyme is crucial for the de novo synthesis of DNA.[2] In research, it is primarily used for its antileukemic properties, notably in studies involving cancer cell lines like human promyelocytic leukemia HL-60 cells.[1][2]

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: this compound is a crystalline solid with varying solubility depending on the solvent.[4] It is soluble in phosphate-buffered saline (PBS) at a pH of 7.2, as well as in organic solvents like DMSO and DMF.[4] See the data summary table below for specific concentrations.

Q3: Why might my this compound be difficult to dissolve in an aqueous solution?

A3: Like many hydrochloride salts, the aqueous solubility of this compound can be influenced by several factors.[5][6] These include the pH of the solution, the presence of other ions (the common ion effect), and the temperature.[6][7] For hydrochloride salts of weakly basic compounds, moving too far from the optimal pH can cause the salt to convert to its less soluble free base form.[8]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be a viable method to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. It is advisable to consult the manufacturer's data sheet for specific information on its degradation temperature. If this information is unavailable, perform a small pilot test and verify the integrity of the compound post-treatment.

Troubleshooting Guide: Insolubility Issues

Problem: My this compound is not dissolving in my aqueous buffer.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Initial Assessment
  • Verify the Compound: Confirm that you are using this compound (CAS No. 95933-75-8), the ribonucleotide reductase inhibitor, and not the veterinary formulation "TRIMIDOX".[4][9]

  • Check the Solvent: Ensure you are using the correct and pure solvent as intended by your protocol.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

G start Start: Trimidox HCl Insolubility Issue check_conc Is the concentration too high? (See Table 1) start->check_conc check_ph Is the pH of the aqueous solution optimal? (pH > 6) check_conc->check_ph No lower_conc Lower the concentration. check_conc->lower_conc Yes use_organic Can an organic solvent stock be used? check_ph->use_organic Yes adjust_ph Adjust pH to > 6.0 (e.g., PBS pH 7.2). check_ph->adjust_ph No prepare_dmso Prepare a concentrated stock in DMSO or DMF. use_organic->prepare_dmso Yes end_fail Contact Technical Support use_organic->end_fail No end_success Success: Solution Prepared lower_conc->end_success adjust_ph->end_success dilute_stock Dilute stock into final aqueous medium. prepare_dmso->dilute_stock dilute_stock->end_success

Caption: Troubleshooting workflow for this compound insolubility.

Quantitative Data Summary

For easy reference, the known solubility data for this compound is summarized below.

Table 1: Solubility of this compound in Various Solvents

SolventpHConcentration
PBS7.25 mg/mL
DMSON/A2 mg/mL
DMFN/A1 mg/mL
EthanolN/A0.25 mg/mL
Data sourced from chemical supplier information.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the recommended procedure for preparing a stock solution for use in cell culture experiments.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 220.61 g/mol , assuming hydrochloride salt form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.21 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube.

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but avoid overheating.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required if sterile components are used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Consult the manufacturer's certificate of analysis for long-term storage recommendations.[1]

Note on Dilution: When preparing your final working concentration, add the DMSO stock solution to your aqueous cell culture medium dropwise while gently stirring. This helps to avoid precipitation of the compound. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to prevent solvent-induced cytotoxicity.

Signaling Pathway Context

This compound functions by inhibiting ribonucleotide reductase, which is a critical step in DNA synthesis. This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells.

G cluster_0 DNA Synthesis Pathway NDPs Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) RNR RNR NDPs->RNR dNDPs Deoxyribonucleoside Diphosphates (dADP, dGDP, dCDP, dUDP) dNTPs Deoxyribonucleoside Triphosphates (dATP, dGTP, dCTP, TTP) dNDPs->dNTPs DNA DNA Synthesis & Cell Proliferation dNTPs->DNA RNR->dNDPs Ribonucleotide Reductase (RNR) Trimidox This compound Trimidox->RNR

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Trimidox Hydrochloride Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Trimidox hydrochloride concentration in IC50 determination assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific inhibitor of ribonucleotide reductase (RR).[1][2][3] Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. By inhibiting RR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn leads to the inhibition of DNA replication, induction of apoptosis (programmed cell death), and ultimately, a reduction in cell proliferation.[1][4]

Q2: What is a typical starting concentration range for an IC50 experiment with this compound?

For a novel compound or a new cell line, it is recommended to start with a broad concentration range to determine the approximate potency. A common approach is to use a logarithmic or semi-logarithmic dilution series spanning from nanomolar to micromolar concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[5] Based on the initial results, subsequent experiments can focus on a narrower range of 8-12 concentrations bracketing the estimated IC50 to improve accuracy.[6] For HL-60 cells, literature suggests that Trimidox can induce effects at concentrations in the micromolar range.[1][4]

Q3: Which cell lines are suitable for determining the IC50 of this compound?

The choice of cell line is crucial for obtaining meaningful IC50 values. Since this compound targets a fundamental process of cell proliferation, it is expected to be active in a wide range of cancer cell lines. The human promyelocytic leukemia cell line, HL-60, is a well-documented model for studying the effects of this compound and is a suitable choice for IC50 determination.[1][4] When selecting a cell line, it is beneficial to consider those with high proliferation rates, as they are more dependent on ribonucleotide reductase activity.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

This compound should be dissolved in a suitable solvent to create a concentrated stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.[7] It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough to not affect cell viability (typically <0.5% for DMSO). A sterility check of the stock solution by filtration through a 0.22 µm filter is recommended.[8]

Data Presentation

Table 1: Recommended Concentration Ranges for IC50 Determination of this compound

Experiment PhaseConcentration Range (µM)Dilution SchemePurpose
Range-Finding 0.01 - 10010-fold serial dilutionsTo estimate the approximate IC50 value.
Definitive IC50 Centered around the estimated IC502 or 3-fold serial dilutions (8-12 points)To accurately determine the IC50 value with a full dose-response curve.

Experimental Protocols

Detailed Methodology for IC50 Determination of this compound in HL-60 Cells using MTT Assay

This protocol is adapted for suspension cells like HL-60.

Materials:

  • This compound

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Count the cells using a hemocytometer and assess viability (should be >95%).

    • Adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations for both the range-finding and definitive IC50 experiments as outlined in Table 1.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same percentage of solvent) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant without disturbing the formazan pellet.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound IC50 Assays

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]
No dose-response curve (flat line) This compound is inactive at the tested concentrations. The compound has precipitated out of solution. Incorrect assay setup.Test a wider and higher range of concentrations. Check the solubility of this compound in the assay medium. Verify the correct preparation of all reagents and the proper functioning of the plate reader.
IC50 value is higher than expected Cell density is too high. Incubation time is too short. Degradation of this compound.Optimize the cell seeding density; a lower density may increase sensitivity. Increase the incubation time to allow for more pronounced effects. Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.
IC50 value is lower than expected Solvent toxicity. Low cell seeding density. Errors in drug concentration calculation.Perform a solvent toxicity curve to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells. Optimize cell seeding density to ensure a robust assay. Double-check all calculations and ensure the stock solution concentration is accurate.
Inconsistent results between experiments Variation in cell passage number. Different lots of reagents (e.g., serum, media). Inconsistent incubation times.Use cells within a narrow and consistent passage number range for all experiments. Use the same lot of reagents for a set of comparable experiments whenever possible. Strictly adhere to the same incubation times for all experiments.
Formazan crystals not dissolving completely Insufficient solvent volume. Inadequate mixing.Ensure sufficient volume of DMSO is added to each well. Increase the shaking time or gently pipette up and down to aid dissolution.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture HL-60 Cells prepare_trimidox 2. Prepare this compound Stock & Dilutions seed_cells 3. Seed Cells in 96-well Plate prepare_trimidox->seed_cells add_trimidox 4. Add Trimidox Dilutions to Wells seed_cells->add_trimidox incubate 5. Incubate for 48-72 hours add_trimidox->incubate mtt_assay 6. Perform MTT Assay incubate->mtt_assay read_absorbance 7. Read Absorbance mtt_assay->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination of this compound.

signaling_pathway trimidox This compound rr Ribonucleotide Reductase (RR) trimidox->rr Inhibits dntps dNTP Pool Depletion rr->dntps Catalyzes production of dna_synthesis Inhibition of DNA Synthesis & Repair dntps->dna_synthesis Required for replication_stress DNA Replication Stress dna_synthesis->replication_stress Leads to cell_cycle_arrest Cell Cycle Arrest replication_stress->cell_cycle_arrest apoptosis Apoptosis Induction replication_stress->apoptosis caspases Caspase Activation apoptosis->caspases via logical_relationship cluster_optimization Concentration Optimization Workflow start Start: Known Target (Ribonucleotide Reductase) range_finding Range-Finding Experiment (Broad Concentration Range, e.g., 10-fold dilutions) start->range_finding preliminary_data Preliminary Data Analysis (Estimate IC50 range) range_finding->preliminary_data definitive_assay Definitive IC50 Assay (Narrow Range, e.g., 2-fold dilutions, 8-12 points) preliminary_data->definitive_assay final_data Final Data Analysis (Non-linear regression) definitive_assay->final_data end Optimized IC50 Value final_data->end Acceptable Curve Fit troubleshoot Troubleshoot Assay (Refer to Troubleshooting Guide) final_data->troubleshoot Poor Curve Fit / High Variability troubleshoot->definitive_assay Re-run with adjustments

References

Off-target effects of Trimidox hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trimidox hydrochloride (3,4,5-trihydroxybenzamidoxime), a ribonucleotide reductase inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of ribonucleotide reductase (RR).[1][2][3] RR is the rate-limiting enzyme responsible for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA.[1][2][3] By inhibiting RR, Trimidox depletes the intracellular pool of dNTPs, which in turn inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2]

Q2: Are there any known off-target effects of this compound?

Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound. Most published studies focus on its on-target activity as a ribonucleotide reductase inhibitor. However, based on its chemical structure as a polyhydroxy benzamidoxime (B57231) derivative and the known behavior of other RR inhibitors, potential off-target effects could include:

  • Iron Chelation: Some ribonucleotide reductase inhibitors, such as Didox (3,4-dihydroxy-benzohydroxamic acid), possess iron-chelating properties.[4] This is due to the hydroxamic acid moiety, which can bind to the di-iron center of the RRM2 subunit of ribonucleotide reductase. While not explicitly documented for Trimidox, its similar structure suggests this as a potential off-target activity.

  • Interaction with other metalloenzymes: Due to potential iron-chelating properties, Trimidox could theoretically interact with other enzymes that utilize metal cofactors.

  • Modulation of unrelated signaling pathways: As with many small molecule inhibitors, high concentrations of Trimidox may lead to unintended interactions with other cellular proteins and signaling pathways.

Q3: How can I distinguish between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Rescue Experiments: To confirm that the observed phenotype is due to dNTP depletion (on-target effect), you can try to rescue the effect by supplementing the cell culture medium with deoxyribonucleosides. If the addition of deoxyribonucleosides reverses the effect of Trimidox, it strongly suggests an on-target mechanism.

  • Dose-Response Analysis: Perform a thorough dose-response analysis. On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.

  • Use of Structurally Unrelated RR Inhibitors: Compare the effects of Trimidox with other, structurally different ribonucleotide reductase inhibitors (e.g., hydroxyurea, gemcitabine). If these compounds produce a similar phenotype, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the direct binding of Trimidox to its target (ribonucleotide reductase) and other proteins in the cell.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity at expected effective concentrations. 1. Cell line hypersensitivity. 2. Off-target toxicity. 3. Incorrect drug concentration.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Attempt a rescue experiment with deoxyribonucleosides. 3. Verify the concentration of your Trimidox stock solution.
Variability in experimental results. 1. Inconsistent Trimidox activity. 2. Cell passage number and health. 3. Variations in incubation time.1. Prepare fresh dilutions of Trimidox from a stock solution for each experiment. Store the stock solution properly. 2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 3. Maintain precise and consistent incubation times.
No observable effect at published concentrations. 1. Cell line resistance. 2. Degraded Trimidox solution. 3. Suboptimal experimental conditions.1. Test a higher concentration range. 2. Use a fresh stock of Trimidox. 3. Ensure optimal cell culture conditions (e.g., media, serum, CO2 levels).

Experimental Protocols

Cell Culture and Treatment with Trimidox (HL-60 cells)

This protocol is based on studies investigating the effects of Trimidox on the human promyelocytic leukemia cell line, HL-60.[1][3]

  • Cell Culture:

    • Culture HL-60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Keep cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Preparation of Trimidox Stock Solution:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed HL-60 cells in a 96-well plate or other appropriate culture vessel at a density of 2.5 x 10^5 cells/mL.

    • Prepare working solutions of Trimidox by diluting the stock solution in the complete culture medium.

    • Add the desired final concentrations of Trimidox to the cells. A typical concentration range for inducing apoptosis in HL-60 cells is 50-150 µM.[1][3]

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • After treatment with Trimidox, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Trimidox_Mechanism_of_Action Trimidox Trimidox hydrochloride RR Ribonucleotide Reductase (RR) Trimidox->RR Inhibits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RR->dNTPs Synthesizes DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify Drug Concentration Start->Check_Concentration Check_Cells Assess Cell Health & Passage Number Check_Concentration->Check_Cells Concentration OK Dose_Response Perform Dose-Response Curve Check_Cells->Dose_Response Cells OK Rescue_Experiment Conduct Rescue Experiment Dose_Response->Rescue_Experiment On_Target Likely On-Target Effect Rescue_Experiment->On_Target Effect Rescued Off_Target Potential Off-Target Effect Rescue_Experiment->Off_Target Effect Not Rescued

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Minimizing Variability in Trimidox Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Trimidox.

A Note on "Trimidox": The term "Trimidox" can refer to two distinct products. The primary focus of this guide is Trimidox (also known as VF 233 or N,3,4,5-tetrahydroxy-benzenecarboximidamide) , a specific inhibitor of ribonucleotide reductase used in biochemical research.[1] A secondary reference is made to Trimidox® , a veterinary combination antibiotic containing trimethoprim (B1683648) and sulfadoxine.[2][3] Clarity on the specific agent is crucial for experimental design.

Part 1: Trimidox as a Ribonucleotide Reductase Inhibitor (VF 233)

This section provides detailed guidance for researchers using Trimidox (hydrochloride), a specific inhibitor of the enzyme ribonucleotide reductase, which is critical for DNA synthesis.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trimidox (VF 233)? A1: Trimidox is a specific inhibitor of ribonucleotide reductase (RNR).[1][5] This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, Trimidox depletes the pool of deoxyribonucleoside triphosphates, which in turn halts DNA synthesis and can induce apoptosis in proliferating cells.[4]

Q2: How should I properly store Trimidox hydrochloride powder and stock solutions to ensure stability? A2: Proper storage is critical to maintain the compound's integrity. For solid powder, storage at -20°C for up to three years is a general guideline, unless otherwise specified by the manufacturer.[6][7] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8]

Q3: What is the best solvent for dissolving this compound, and how can I avoid precipitation? A3: While water is a preferred solvent for biological experiments, many organic compounds like Trimidox have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.[8] To avoid precipitation when diluting into aqueous buffers or cell culture media, it is best to make intermediate dilutions in the solvent before adding to the final aqueous solution. If precipitation occurs, do not use the solution; prepare a fresh dilution.[6] Warming the solution gently (up to 50°C) or using sonication can aid dissolution, but always check the product datasheet for stability information.[9]

Q4: How can I minimize solvent-induced toxicity in my cell-based assays? A4: The solvent used to dissolve Trimidox, most commonly DMSO, can be toxic to cells at higher concentrations.[8] It is crucial to keep the final concentration of DMSO in cell culture medium below the toxic threshold for your specific cell line, which is typically less than 0.5%.[7] Always include a "vehicle control" in your experiments, which consists of the medium with the same final concentration of the solvent used for the inhibitor.[6][8]

Q5: What are the key sources of variability in cell-based assays with Trimidox and how can I control them? A5: Variability in cell-based assays can arise from multiple sources:

  • Cellular Factors: The origin of the cells (e.g., donor variability in primary cells) and the specific cell clone can introduce significant variation.[10] Using well-characterized, consistent cell lines and minimizing passage number variation can help.

  • Inconsistent Plating: Uneven cell distribution in multi-well plates, often called the "edge effect," can cause high variability.[11] To mitigate this, allow newly seeded plates to sit at room temperature for a period before placing them in the incubator to ensure a more even distribution of cells.[11]

  • Reagent Preparation: Use high-quality, pure reagents. Prepare large batches of media and other solutions to minimize batch-to-batch differences.[12]

  • Environmental Control: Maintain consistent temperature, humidity, and CO2 levels in the incubator.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions from powder. Ensure proper long-term storage (-20°C or -80°C) and avoid multiple freeze-thaw cycles by aliquoting stocks.[7][8]
Inaccurate Pipetting Use calibrated pipettes. For small volumes, prepare a master mix of reagents to be dispensed rather than pipetting individually.[13]
Precipitation of Compound Visually inspect the final working solution under a microscope. If precipitate is observed, optimize the dilution protocol, potentially by using a co-solvent system or adjusting pH.[6][9] Do not use solutions with precipitate.
Cell Passage Number Use cells within a consistent and narrow range of passage numbers for all experiments to avoid phenotypic drift.
Inconsistent Incubation Times Use a precise timer for all incubation steps. Stagger plate processing to ensure equal treatment times for all wells.

Issue 2: High Cell Death or Off-Target Effects

Potential Cause Troubleshooting Step
Inhibitor Concentration Too High Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal, non-toxic concentration for your cell line.[8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only vehicle control.[7][8]
Prolonged Exposure Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect.[8]
Compound Impurity Purchase Trimidox from a reputable supplier and refer to the Certificate of Analysis for lot-specific purity data.[1]
Quantitative Data Summary

Table 1: Recommended Storage and Handling of Trimidox (VF 233)

Form Storage Temperature Typical Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[7]Keep desiccated. Allow vial to warm to room temperature before opening to prevent condensation.
Stock Solution (in DMSO) -20°C or -80°CUp to 6 months[7]Aliquot into single-use volumes to avoid freeze-thaw cycles.[8]
Working Dilution (in Aqueous Buffer/Medium) N/APrepare fresh for each experimentDo not store inhibitors in aqueous solutions for extended periods due to lower stability.[8]

Table 2: Solvent Considerations for Cell-Based Assays

Final DMSO Concentration General Recommendation
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells.[6]
0.1% - 0.5% Widely used and tolerated by many robust cell lines.[6]
> 0.5% Can be cytotoxic to some cells and may induce off-target effects. Requires a vehicle control to assess its specific effect.[6]
Experimental Protocols

Protocol 1: General Workflow for a Cell Proliferation Assay (e.g., MTT/XTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO.

    • Prepare final working solutions by diluting the DMSO serial dilutions into complete cell culture medium. Ensure the final DMSO concentration remains constant across all treatments and is non-toxic (e.g., <0.5%).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of Trimidox (and vehicle control) to the respective wells.

    • Include a "no-treatment" control (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each Trimidox concentration.

Protocol 2: General Workflow for a Ribonucleotide Reductase (RNR) Activity Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8) containing necessary cofactors like DTT and magnesium acetate.[14] Keep all reagents at room temperature unless specified otherwise.[13]

    • Prepare solutions of the RNR enzyme (subunits R1 and R2), the substrate (e.g., CDP), and the allosteric effector (e.g., ATP).[14]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • In a microplate, combine the RNR enzyme subunits, assay buffer, and allosteric effector.

    • Add the Trimidox dilutions to the appropriate wells. Include a "no inhibitor" control.

  • Initiation and Incubation: Start the reaction by adding the substrate (e.g., CDP) to all wells. Incubate at the optimal temperature for the enzyme (e.g., 37°C for human RNR) for a fixed time.[14]

  • Termination: Stop the reaction, typically by adding an acid (e.g., trichloroacetic acid) or a solvent like methanol.[14]

  • Quantification: Quantify the product (dCDP) using a suitable method, such as HPLC.

  • Analysis: Calculate the percentage of RNR inhibition for each Trimidox concentration compared to the "no inhibitor" control.

Visualizations

G cluster_pathway Ribonucleotide Reductase (RNR) Pathway NDPs Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) NDPs->RNR dNDPs Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA DNA Synthesis & Repair dNDPs->DNA RNR->dNDPs Trimidox Trimidox Trimidox->RNR Inhibition G cluster_workflow Trimidox Experimental Workflow A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Aliquot & Store (-80°C) A->B C 3. Prepare Working Dilutions (Dilute stock in medium) B->C D 4. Treat Cells (Include Vehicle Control) C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Perform Assay (e.g., Cell Viability) E->F G 7. Analyze Data F->G G cluster_troubleshooting Troubleshooting Logic: Inconsistent Results Start Inconsistent Results? Check_Compound Check Compound Prep: - Freshly diluted? - Precipitate visible? Start->Check_Compound Yes Check_Cells Check Cell Handling: - Consistent passage? - Even plating? Start->Check_Cells Yes Check_Assay Check Assay Protocol: - Calibrated pipettes? - Consistent timing? Start->Check_Assay Yes Solution_Compound Solution: Remake solutions. Optimize solubility. Check_Compound->Solution_Compound Solution_Cells Solution: Standardize cell culture practices. Check_Cells->Solution_Cells Solution_Assay Solution: Calibrate equipment. Use master mixes. Check_Assay->Solution_Assay

References

Technical Support Center: Trimidox Hydrochloride (Ribonucleotide Reductase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trimidox hydrochloride, a specific inhibitor of ribonucleotide reductase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific inhibitor of ribonucleotide reductase (RR).[1][2] This enzyme is crucial for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair. By inhibiting RR, Trimidox depletes the intracellular dNTP pools, leading to cell cycle arrest and the induction of apoptosis. This mechanism makes it a target for cancer chemotherapy.

Q2: What are the common applications of this compound in research?

A2: Trimidox is primarily used in cancer research to study the effects of DNA synthesis inhibition. It has been shown to inhibit the growth of various cancer cell lines, including human promyelocytic leukemia HL-60 cells. It is also investigated for its synergistic effects with other chemotherapeutic agents, such as cytarabine (B982) (Ara-C), where it can enhance their antitumor activity.[2] Additionally, Trimidox has been studied for its immunosuppressive properties, specifically its ability to inhibit T-cell activation and proliferation.

Q3: Are there any known off-target effects of Trimidox?

A3: While Trimidox is a specific inhibitor of ribonucleotide reductase, some studies suggest it may have other effects. For instance, at concentrations comparable to those used for RR inhibition, Trimidox has been shown to directly inhibit NFκB phosphorylation.[3] Researchers should consider this potential off-target effect when interpreting results, especially in studies related to inflammation or immune responses.

Q4: What is the recommended solvent and storage condition for this compound?

A4: The solubility of this compound can vary, and it is crucial to consult the manufacturer's datasheet for specific instructions. While some suppliers do not provide solubility data, it is typically soluble in aqueous solutions. For storage, it is recommended to keep this compound at a controlled room temperature, protected from light.

Troubleshooting Guide

Unexpected Result 1: Lower than Expected Cytotoxicity or Inhibition of Cell Proliferation
Possible Cause Troubleshooting Steps
Suboptimal Concentration: The concentration of Trimidox may be too low for the specific cell line being used.1. Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 25 µM to 100 µM) based on published data. 2. Verify IC50: Compare your results with published IC50 values for similar cell lines.
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to ribonucleotide reductase inhibitors.1. Use a Positive Control: Test a well-characterized RR inhibitor (e.g., hydroxyurea) to confirm that the pathway is druggable in your cell line. 2. Assess RR Expression: If possible, measure the expression levels of ribonucleotide reductase subunits (RRM1 and RRM2) in your cells.
Drug Inactivation: Trimidox may be unstable in the culture medium over long incubation periods.1. Replenish Drug: For long-term experiments, consider replenishing the medium with fresh Trimidox every 24-48 hours. 2. Check Medium Components: Ensure that components in your culture medium are not interacting with and inactivating the compound.
Data Presentation: Trimidox Concentration and T-Cell Proliferation
Trimidox ConcentrationInhibition of T-Cell Proliferation (Major Antigen Mismatch)Inhibition of T-Cell Proliferation (Minor Antigen Mismatch)
25 µM~40-45%Not specified
50 µM~40-45%Not specified
100 µM~75-80%Not specified
Data synthesized from studies on allogeneic mixed lymphocyte reactions.[3]
Experimental Protocol: T-Cell Proliferation Assay
  • Cell Seeding: Purify and seed 5 x 10^4 T-cells per well in a 96-well plate pre-coated with anti-CD3ε antibodies (5 µg/ml).

  • Treatment: Add Trimidox at desired concentrations (e.g., 25 µM and 50 µM) to RPMI 1640 growth medium supplemented with 10% fetal bovine serum, 50 µM 2-Mercaptoethanol, and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for 24, 48, 72, or 96 hours.

  • Analysis: Determine cell growth and viability using a spectrophotometric quantification method (e.g., MTT or WST-1 assay).[3][4]

Unexpected Result 2: Discrepancy Between Cell Viability and Apoptosis Assays
Possible Cause Troubleshooting Steps
Cell Cycle Arrest vs. Apoptosis: At lower concentrations or early time points, Trimidox may primarily induce cell cycle arrest rather than apoptosis.1. Time-Course Experiment: Perform a time-course experiment to measure markers of both cell cycle arrest (e.g., propidium (B1200493) iodide staining followed by flow cytometry) and apoptosis (e.g., Annexin V/PI staining) at different time points. 2. Western Blot Analysis: Analyze the expression of key proteins involved in cell cycle regulation (e.g., p21, p27) and apoptosis (e.g., cleaved caspase-3, PARP).
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect low levels of apoptosis.1. Use Multiple Assays: Employ a combination of apoptosis assays that measure different apoptotic events (e.g., caspase activity assays, TUNEL staining).

Visualization: Trimidox Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture seeding Seed Cells cell_culture->seeding trimidox_prep Prepare Trimidox Stock Solution treatment Add Trimidox (Varying Concentrations) trimidox_prep->treatment seeding->treatment incubation Incubate (Time-Course) treatment->incubation proliferation Proliferation Assay (e.g., MTT) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western_blot Western Blot (e.g., Caspase-3) incubation->western_blot signaling_pathway cluster_main Primary Pathway: DNA Synthesis Inhibition cluster_off_target Potential Off-Target Pathway Trimidox Trimidox RR Ribonucleotide Reductase (RR) Trimidox->RR Inhibits dNTPs dNTP Pool RR->dNTPs Catalyzes DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Synth->CellCycleArrest Trimidox_OT Trimidox NFkB NFκB Phosphorylation Trimidox_OT->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation troubleshooting_logic Start Unexpected Result with Trimidox Check_Viability Are cytotoxicity results lower than expected? Start->Check_Viability Check_Conc Is the concentration optimized? Titrate Perform Dose-Response Experiment Check_Conc->Titrate No Positive_Control Use Positive Control (e.g., Hydroxyurea) Check_Conc->Positive_Control Yes Check_Viability->Check_Conc Yes Check_Inflammation Are there unexpected inflammatory effects? Check_Viability->Check_Inflammation No Time_Course Perform Time-Course Experiment Check_Inflammation->Time_Course No NFkB_Assay Measure NFκB Activity Check_Inflammation->NFkB_Assay Yes Compare_Inhibitor Compare with another RR Inhibitor NFkB_Assay->Compare_Inhibitor

References

Adjusting Trimidox hydrochloride dosage for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Trimidox hydrochloride dosage for different cell types. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 3,4,5-trihydroxybenzamidoxime or VF 233) is a specific inhibitor of ribonucleotide reductase.[1] This enzyme is crucial for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), which are the essential building blocks for DNA synthesis and repair. By inhibiting ribonucleotide reductase, Trimidox depletes the intracellular dNTP pools, leading to the inhibition of DNA replication and ultimately inducing cell cycle arrest and apoptosis.[1]

Q2: In which research areas is this compound primarily used?

Trimidox is predominantly utilized in cancer research due to its ability to target the high proliferative rate of cancer cells, which are heavily dependent on a constant supply of dNTPs for their rapid division. It has shown efficacy in various leukemia cell lines and is investigated for its potential as a standalone anticancer agent or in combination with other chemotherapeutic drugs.[1]

Q3: How does the sensitivity to this compound vary across different cell types?

The sensitivity of cell lines to Trimidox can vary significantly. This variability is influenced by several factors, including the cell line's intrinsic proliferation rate, the expression level of ribonucleotide reductase, the status of cell cycle checkpoint proteins like p53, and the activity of drug efflux pumps. Generally, rapidly dividing cells, such as those of hematopoietic origin (leukemias), tend to be more sensitive to ribonucleotide reductase inhibitors.

Q4: What are the known signaling pathways affected by this compound?

Trimidox has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway. Key signaling events include:

  • p53 Induction: Trimidox treatment leads to the accumulation and phosphorylation of the tumor suppressor protein p53 at serine residues 15 and 20.[2]

  • Cytochrome c Release: The activation of p53 contributes to the release of cytochrome c from the mitochondria into the cytoplasm.[3]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a caspase cascade, specifically initiating the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[3]

  • MAPK Pathway Involvement: The c-Jun NH2-terminal kinase (JNK) pathway is involved in Trimidox-induced apoptosis, while inhibition of the extracellular signal-regulated kinase (ERK) pathway can enhance its apoptotic effects.[3]

  • NFκB Inhibition: There is evidence to suggest that Trimidox and its analogs can inhibit the phosphorylation of NFκB, a key regulator of inflammation and cell survival.[4]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number Ensure that the cell passage number is consistent across experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.
Trimidox Solution Stability Prepare fresh Trimidox solutions for each experiment. The stability of Trimidox in cell culture media over long periods may vary.
Inconsistent Incubation Times Adhere to a strict and consistent incubation time with the drug.
Lot-to-Lot Variability of Serum If using fetal bovine serum, consider testing a new lot for its effect on cell growth and drug sensitivity before use in critical experiments.
Problem 2: Low or no observed cytotoxicity at expected concentrations.
Possible Cause Troubleshooting Step
Drug Inactivity Verify the integrity of the Trimidox compound. If possible, confirm its activity on a known sensitive cell line, such as HL-60.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps or altered ribonucleotide reductase subunits. Consider using a different cell line or combination therapy.
Incorrect Drug Concentration Double-check all calculations for drug dilutions. Perform a wide dose-response curve to ensure the effective concentration range is not being missed.
Sub-optimal Assay Conditions Ensure that the cell viability assay being used is appropriate for the cell line and that the assay protocol is followed correctly. For example, with MTT assays, ensure formazan (B1609692) crystals are fully dissolved.
Problem 3: Unexpected cell morphology or off-target effects.
Possible Cause Troubleshooting Step
Solvent Cytotoxicity If using a solvent like DMSO to dissolve Trimidox, ensure the final concentration in the cell culture medium is non-toxic to the cells. Run a solvent-only control.
Compound Precipitation Visually inspect the culture wells under a microscope for any signs of drug precipitation, which can cause non-specific cytotoxicity. Test the solubility of Trimidox in your specific cell culture medium.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants, which can affect cell health and experimental outcomes.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)
TrimidoxHL-60Human Promyelocytic Leukemia~35Not Specified
1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateK562Human Myeloid Leukemia9.29 ± 0.5624
7.03 ± 0.3448
5.82 ± 0.4172
1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateJurkatHuman T-cell Leukemia4.39 ± 0.4324
2.70 ± 0.3548
2.15 ± 0.2672

Mandatory Visualizations

Trimidox_Signaling_Pathway Trimidox Trimidox RR Ribonucleotide Reductase Trimidox->RR inhibition p53 p53 Trimidox->p53 induces phosphorylation JNK JNK Pathway Trimidox->JNK activates ERK ERK Pathway Trimidox->ERK inhibition of ERK potentiates effect dNTPs dNTP pools RR->dNTPs synthesis DNA_rep DNA Replication & Repair dNTPs->DNA_rep Mito Mitochondrion p53->Mito activates CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis JNK->Apoptosis promotes ERK->Apoptosis inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Leukemia cell lines) Seeding 2. Cell Seeding (e.g., 96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (24-72h incubation) Seeding->Treatment Drug_Prep 3. Trimidox Dilution (serial dilutions) Drug_Prep->Treatment MTT_add 5. Add MTT Reagent (incubate 2-4h) Treatment->MTT_add Solubilize 6. Solubilize Formazan (e.g., with DMSO) MTT_add->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout Calc 8. Calculate IC50 Readout->Calc

References

Validation & Comparative

A Comparative Analysis of Trimidox Hydrochloride and Hydroxyurea in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Trimidox (B1662404) hydrochloride and Hydroxyurea (B1673989), two ribonucleotide reductase inhibitors with applications in cancer therapy. The following sections detail their mechanisms of action, present available experimental data on their effects on leukemia cell lines, and provide standardized protocols for key experimental assays.

Mechanism of Action and Signaling Pathways

Both Trimidox hydrochloride and Hydroxyurea target ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis. By inhibiting RNR, these compounds deplete the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA replication and subsequent cell death.

This compound: Trimidox is a potent inhibitor of RNR.[1] Its cytotoxic effects in leukemia cells are primarily mediated through the induction of apoptosis. In HL-60 promyelocytic leukemia cells, Trimidox has been shown to induce apoptosis and activate caspases.[2] In the human B-cell leukemia line NALM-6, Trimidox triggers a cytochrome c-dependent apoptotic pathway, leading to the activation of caspase-9 and caspase-3.[3] The apoptotic effect of Trimidox can be modulated by other signaling pathways; it is enhanced by the inhibition of the extracellular signal-regulated kinase (ERK) pathway and diminished by the inhibition of the c-Jun NH2-terminal kinase (JNK) pathway.[3]

Hydroxyurea: As a well-established RNR inhibitor, Hydroxyurea effectively halts DNA synthesis, causing cell cycle arrest, particularly in the S-phase.[4][5] This disruption of the cell cycle and the resulting DNA damage can trigger apoptosis.[6] In human erythroleukemia (HEL) cells, Hydroxyurea has been observed to induce apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and Hydroxyurea on various leukemia cell lines. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

DrugCell LineAssayEndpointValueCitation
This compoundHL-60Growth InhibitionIC5035 µM[8]
This compoundPanc-1 (Pancreatic Cancer)Cloning EfficacyIC502.5 ± 0.3 µM[9]

Table 1: In vitro activity of this compound.

DrugCell LineAssayEndpointValueCitation
HydroxyureaHELApoptosis% Apoptotic Cells30-40% (at 150 µM after 3 days)[7]
HydroxyureaPanc-1 (Pancreatic Cancer)Cloning EfficacyIC5039.0 ± 0.4 µM[9]

Table 2: In vitro activity of Hydroxyurea.

DrugHematopoietic Progenitor CellsAssayEndpointObservationCitation
This compoundHuman and Murine CFU-GM and BFU-EColony FormationInhibitionLess inhibitory than Hydroxyurea at the same concentrations (0-200 µM)[10]
HydroxyureaHuman and Murine CFU-GM and BFU-EColony FormationInhibitionMore inhibitory than Trimidox at the same concentrations (0-200 µM)[10]

Table 3: Comparative hematopoietic toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and/or Hydroxyurea

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound or Hydroxyurea in culture medium and add them to the wells. Include vehicle-treated and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12][13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control leukemia cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[14][15]

Visualizations

Signaling Pathways and Experimental Workflows

Trimidox_Apoptosis_Pathway Trimidox Trimidox hydrochloride RNR Ribonucleotide Reductase (RNR) Trimidox->RNR inhibits dNTPs dNTP pool decrease RNR->dNTPs DNA_syn DNA Synthesis Inhibition dNTPs->DNA_syn Mito Mitochondrion DNA_syn->Mito stress signal CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK JNK Pathway JNK->Apoptosis promotes ERK ERK Pathway ERK->Apoptosis inhibits

Caption: Trimidox-induced apoptotic signaling pathway.

Hydroxyurea_Mechanism Hydroxyurea Hydroxyurea RNR Ribonucleotide Reductase (RNR) Hydroxyurea->RNR inhibits dNTPs dNTP pool decrease RNR->dNTPs DNA_syn DNA Synthesis Inhibition dNTPs->DNA_syn S_phase S-Phase Arrest DNA_syn->S_phase DNA_damage DNA Damage S_phase->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of Hydroxyurea.

Experimental_Workflow start Leukemia Cell Culture treatment Treatment with Trimidox or Hydroxyurea start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for drug comparison.

References

Comparative Guide to the Anti-proliferative Effects of Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Trimidox (B1662404) hydrochloride, a ribonucleotide reductase (RR) inhibitor, with other alternative RR inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential as an anti-cancer agent.

Introduction to Trimidox Hydrochloride and Ribonucleotide Reductase Inhibition

This compound, also known as VF-233, is an inhibitor of the enzyme ribonucleotide reductase.[1][2] This enzyme is crucial for the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3][4] By inhibiting ribonucleotide reductase, Trimidox disrupts DNA synthesis, leading to cell cycle arrest and the inhibition of cell proliferation, making it a target for cancer therapy.[4]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of Trimidox has been evaluated against several cancer cell lines and compared with other known ribonucleotide reductase inhibitors, including Didox, Hydroxyurea (B1673989), and Gemcitabine. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these comparisons.

Table 1: Comparative IC50 Values of Ribonucleotide Reductase Inhibitors
CompoundCell LineIC50 (µM)Reference
Trimidox HL-60 (Human promyelocytic leukemia)35[1]
Panc-1 (Human pancreatic cancer)2.5 ± 0.3[5]
Didox Murine AML cell lines (mean)37
Hydroxyurea Panc-1 (Human pancreatic cancer)39.0 ± 0.4[5]
Gemcitabine Panc-1 (Human pancreatic cancer)Not directly compared in the same study

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

A study directly comparing Trimidox and Hydroxyurea in Panc-1 human pancreatic cancer cells demonstrated that Trimidox has a significantly lower IC50 value (2.5 µM) compared to Hydroxyurea (39.0 µM), indicating higher potency in this cell line.[5] Another study reported the IC50 of Trimidox in HL-60 human promyelocytic leukemia cells to be 35 µM.[1]

In Vivo Comparative Studies

A comparative study in mice evaluated the short-term hematopoietic toxicity of Trimidox, Didox, and Hydroxyurea. The results indicated that Trimidox and Didox induced fewer changes in peripheral blood indices and bone marrow suppression compared to Hydroxyurea, suggesting a potentially better safety profile.[6]

Experimental Protocols

A detailed methodology for determining the anti-proliferative effects and IC50 values of ribonucleotide reductase inhibitors is crucial for reproducible research. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for Anti-proliferative Effects
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow the compounds to exert their anti-proliferative effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Ribonucleotide reductase is a key enzyme in the DNA synthesis pathway. Its inhibition by agents like Trimidox leads to the depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces cell cycle arrest, primarily at the G1/S phase boundary. This ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_0 Normal DNA Synthesis Pathway cluster_1 Action of Trimidox Ribonucleoside Diphosphates Ribonucleoside Diphosphates Ribonucleotide Reductase Ribonucleotide Reductase Ribonucleoside Diphosphates->Ribonucleotide Reductase Substrate Deoxyribonucleoside Diphosphates Deoxyribonucleoside Diphosphates DNA Synthesis & Repair DNA Synthesis & Repair Deoxyribonucleoside Diphosphates->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation Ribonucleotide Reductase->Deoxyribonucleoside Diphosphates Catalyzes conversion Depletion of dNTPs Depletion of dNTPs Ribonucleotide Reductase->Depletion of dNTPs Trimidox Trimidox Trimidox->Ribonucleotide Reductase Inhibits Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Depletion of dNTPs->Cell Cycle Arrest (G1/S) Apoptosis Apoptosis Cell Cycle Arrest (G1/S)->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Mechanism of Trimidox anti-proliferative action.

G cluster_workflow Experimental Workflow: In Vitro Anti-proliferative Assay start Seed Cancer Cells in 96-well Plates treat Treat with Trimidox & Alternatives (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze end Comparative Analysis analyze->end

Caption: Workflow for validating anti-proliferative effects.

Conclusion

This compound demonstrates potent anti-proliferative activity in cancer cell lines, with evidence suggesting a favorable toxicity profile compared to some existing ribonucleotide reductase inhibitors like Hydroxyurea. Its mechanism of action, centered on the inhibition of a critical enzyme in DNA synthesis, makes it a promising candidate for further investigation in cancer therapy. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Analysis of Trimidox Hydrochloride's Effect on Cancer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Trimidox: A Ribonucleotide Reductase Inhibitor

Trimidox is classified as a specific inhibitor of ribonucleotide reductase.[1][2] This enzyme is critical for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks of DNA. By targeting ribonucleotide reductase, inhibitors can selectively impede the proliferation of rapidly dividing cells, a hallmark of cancer. This mechanism forms the basis for the use of other ribonucleotide reductase inhibitors in cancer therapy.

Hypothetical Mechanism of Action in Cancer

The presumed anticancer effect of Trimidox hydrochloride would stem from its ability to deplete the pool of deoxyribonucleotides within cancer cells. This would lead to an arrest of the cell cycle, primarily at the S phase, and could ultimately trigger apoptosis (programmed cell death).

Trimidox This compound RR Ribonucleotide Reductase Trimidox->RR Inhibits dNTPs Deoxyribonucleotides RR->dNTPs Catalyzes conversion Ribonucleotides Ribonucleotides Ribonucleotides->RR Substrate DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Postulated signaling pathway of this compound in cancer cells.

Comparative Landscape: Alternative Ribonucleotide Reductase Inhibitors

Given the lack of specific data for this compound, a comparative analysis must be framed in the context of other well-established ribonucleotide reductase inhibitors used in oncology.

Drug NameApproved Cancer IndicationsMechanism of ActionCommon Side Effects
Hydroxyurea Chronic myeloid leukemia, head and neck cancer, ovarian cancer, sickle cell anemia (to reduce crisis frequency)Inhibits the M2 subunit of ribonucleotide reductaseMyelosuppression, nausea, skin rashes
Gemcitabine Pancreatic cancer, non-small cell lung cancer, breast cancer, ovarian cancerDiphosphate metabolite inhibits ribonucleotide reductase; triphosphate incorporates into DNAMyelosuppression, flu-like symptoms, nausea, rash
Clofarabine Acute lymphoblastic leukemiaInhibits ribonucleotide reductase and DNA polymeraseMyelosuppression, nausea, vomiting, diarrhea, liver toxicity

Table 1. Comparison of established ribonucleotide reductase inhibitors.

Experimental Protocols for Evaluating Ribonucleotide Reductase Inhibitors

Should research on this compound become available, the following standard experimental protocols would be essential for its evaluation.

Cell Viability and Proliferation Assays
  • Methodology: Cancer cell lines from different origins (e.g., breast, lung, colon) would be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The IC50 (half-maximal inhibitory concentration) would be calculated to determine the drug's potency.

Cell Cycle Analysis
  • Methodology: Cells treated with this compound would be harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium (B1200493) iodide. The DNA content of the cells would then be analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest.

Apoptosis Assays

  • Methodology: To confirm that cell death is occurring via apoptosis, treated cells would be stained with Annexin V and propidium iodide and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Western blotting for cleaved caspase-3 and PARP would also be performed to detect key apoptotic markers.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (Multiple Types) Treatment This compound (Dose-response) Cell_Lines->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo®) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V, Western Blot) Treatment->Apoptosis Xenograft Tumor Xenograft Model (e.g., in mice) Drug_Admin Drug Administration Xenograft->Drug_Admin Tumor_Growth Monitor Tumor Growth Drug_Admin->Tumor_Growth Toxicity Assess Toxicity Drug_Admin->Toxicity

Figure 2. General experimental workflow for preclinical evaluation of an anticancer agent.

A Note on a Related Compound in Veterinary Medicine

It is worth noting that a veterinary product named "Trimidox" exists, which is a combination of trimethoprim (B1683648) and sulfadoxine, used for its antibacterial properties.[3] Interestingly, a study on trimethoprim-sulfamethoxazole (a similar combination) showed some anti-tumor activity against melanoma, reportedly by inducing an immune response.[4] This finding, while intriguing, is mechanistically distinct from ribonucleotide reductase inhibition and highlights the need for precise identification of the compound of interest in future cancer research.

Conclusion and Future Directions

References

Statistical Validation of Trimidox (Trimethoprim-Sulfadoxine) in Veterinary Medicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trimidox (a combination of trimethoprim (B1683648) and sulfadoxine) with other antimicrobial agents for the treatment of bacterial infections in livestock. The data presented is sourced from peer-reviewed studies to facilitate an objective evaluation of its performance.

Mechanism of Action: Sequential Blockade of Folate Synthesis

Trimidox's efficacy stems from the synergistic action of its two components, trimethoprim and a sulfonamide (like sulfadoxine), which inhibit sequential steps in the bacterial folic acid synthesis pathway. This pathway is crucial for the synthesis of DNA, RNA, and proteins. By targeting two different enzymes, the combination is often bactericidal and can be effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Folate Synthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis cluster_drugs Drug Action PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA_RNA DNA, RNA, Proteins THF->DNA_RNA Sulfonamide Sulfonamides (e.g., Sulfadoxine) Sulfonamide->DHP Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits

Diagram 1: Mechanism of action of Trimethoprim-Sulfonamide combination.

Comparative Efficacy in Bovine Respiratory Disease (BRD)

Bovine Respiratory Disease is a significant cause of morbidity and mortality in cattle. The following tables summarize data from clinical trials comparing trimethoprim-sulfadoxine with other common antibiotics for the treatment of BRD.

Table 1: Comparison of Trimethoprim-Sulfadoxine, Penicillin, and Oxytetracycline (B609801) for BRD [1][2]

Outcome MeasureTrimethoprim-SulfadoxinePenicillinOxytetracycline
Case Fatality Rate3%10%8%
Mean Treatment DaysStatistically fewer (p < 0.05)--
Mortality LossesNo statistical differenceNo statistical differenceNo statistical difference
Treatment CostAppreciably less costlyHigherHigher

Table 2: Comparison of Trimethoprim-Sulfadoxine and Ceftiofur (B124693) Sodium for BRD [3][4][5]

Outcome MeasureTrimethoprim-SulfadoxineCeftiofur Sodium
First Relapse RateNo statistical differenceNo statistical difference
Second Relapse RateNo statistical differenceNo statistical difference
3-Day Treatment ResponseLower proportion of responders (p < 0.05)Higher proportion of responders (p < 0.05)
BRD Mortality RateHigher (p < 0.05)Lower (p < 0.05)
BRD Wastage RateHigher (p < 0.05)Lower (p < 0.05)
Overall Mortality RateNo statistical differenceNo statistical difference
Overall Chronicity RateNo statistical differenceNo statistical difference
Overall Wastage RateNo statistical differenceNo statistical difference
Treatment Cost-10% reduction
Experimental Protocol: Field Trial for BRD in Feedlot Calves[3][5]
  • Objective: To compare the efficacy of trimethoprim-sulfadoxine and ceftiofur sodium in the treatment of naturally occurring BRD in feedlot calves.

  • Study Population: 555 recently weaned, crossbred beef calves with clinical signs of BRD.

  • Study Design: Randomized controlled field trial.

  • Treatment Groups:

    • Group 1: Trimethoprim-sulfadoxine administered intramuscularly.

    • Group 2: Ceftiofur sodium administered intramuscularly.

  • Inclusion Criteria: Calves exhibiting clinical signs of BRD, such as depression, cough, nasal discharge, and a rectal temperature ≥ 40.0°C.

  • Exclusion Criteria: Calves with diseases other than BRD or moribund animals.

  • Data Collection: Calves were weighed at the time of enrollment. Treatment response was evaluated daily for three days. Relapses, mortality, and chronicity were recorded throughout the feeding period (approximately 180 days).

  • Outcome Measures:

    • Relapse Rate: The proportion of calves requiring re-treatment for BRD.

    • Three-Day Treatment Response Rate: The proportion of calves showing clinical improvement after three days of therapy.

    • Mortality Rate: The proportion of calves that died due to BRD or other causes.

    • Chronicity Rate: The proportion of calves that failed to respond to treatment and were moved to a chronic pen.

    • Wastage Rate: A combined measure of mortality and chronicity.

  • Statistical Analysis: Data were analyzed using chi-squared tests or Fisher's exact tests to compare rates between treatment groups. A p-value of < 0.05 was considered statistically significant.

Comparative Efficacy in Bovine Mastitis

Mastitis is a prevalent and costly disease in dairy cattle. The following table presents a comparison of a sulfadiazine-trimethoprim combination with other antibiotics for the treatment of clinical mastitis caused by Staphylococcus aureus.

Table 3: Comparison of Different Antimicrobial Regimens for S. aureus Mastitis [6]

Outcome MeasureSulfadiazine-Trimethoprim (15 mg/kg IV BID)Ceftriaxone (B1232239) (10 mg/kg IV BID)Ceftriaxone-Sulbactam (6 mg/kg IV BID)
Bacteriological Cure Rate100%100%100%
Clinical Cure Rate75%100%87.5%

Note: Statistical analysis (Fisher's exact test) revealed no significant difference among the three treatment groups.

Experimental Protocol: Clinical Trial for Bovine Mastitis[6]
  • Objective: To evaluate the comparative clinico-therapeutic efficacy of three antimicrobial protocols for clinical mastitis caused by Staphylococcus aureus.

  • Study Population: 21 dairy cows with clinical mastitis from which S. aureus was isolated.

  • Study Design: Randomized clinical trial.

  • Treatment Groups:

    • Group I: Intravenous ceftriaxone (10 mg/kg body weight, twice daily for five days).

    • Group II: Intravenous ceftriaxone-sulbactam (6 mg/kg, twice daily for five days).

    • Group III: Intravenous sulfadiazine-trimethoprim (15 mg/kg, twice daily for five days).

  • Data Collection: Milk samples were collected for bacteriological culture before and 24 hours after the completion of treatment. Clinical signs of mastitis (milk appearance, udder inflammation) were monitored.

  • Outcome Measures:

    • Bacteriological Cure: Absence of S. aureus in post-treatment milk samples.

    • Clinical Cure: Return of milk to normal color and consistency and remission of udder inflammation.

  • Statistical Analysis: Fisher's exact test was used to compare the cure rates among the treatment groups.

Generalized Experimental Workflow for In Vivo Antimicrobial Efficacy Studies

The following diagram illustrates a typical workflow for conducting a clinical trial to evaluate the efficacy of an antimicrobial agent in livestock.

Antimicrobial Efficacy Trial Workflow cluster_setup Study Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis and Reporting Protocol Develop Study Protocol Animals Select and Acclimate Study Animals Protocol->Animals Inclusion Screen for Inclusion/Exclusion Criteria Animals->Inclusion Randomize Randomly Assign to Treatment Groups Inclusion->Randomize Administer Administer Treatments Randomize->Administer Observe Monitor Clinical Signs and Collect Samples Administer->Observe Analyze Analyze Data Observe->Analyze Report Report Findings Analyze->Report

Diagram 2: Generalized workflow for an in vivo antimicrobial efficacy trial.

In Vitro Susceptibility

In vitro susceptibility testing is essential for predicting the potential efficacy of an antimicrobial agent against specific pathogens. A study on bacterial isolates from the equine respiratory tract showed that most clinically common isolates, including Streptococcus equi subsp. zooepidemicus, Streptococcus equi subsp. equi, and Staphylococcus aureus, had a high degree of susceptibility to combinations of trimethoprim and a sulfonamide.[7] The fractional inhibitory concentration (FIC) indices indicated a synergistic effect between the two components over a wide range of concentrations.[7]

Conclusion

The available data from clinical trials suggest that Trimidox (trimethoprim-sulfadoxine) is an effective antimicrobial for the treatment of bovine respiratory disease and bovine mastitis. In BRD, it has been shown to have a lower case fatality rate and be more cost-effective than penicillin and oxytetracycline in one study, though another study found it to have a lower 3-day treatment response rate compared to ceftiofur sodium.[1][2][3][4][5] For S. aureus mastitis, it demonstrated a high bacteriological cure rate, although the clinical cure rate was lower than that of ceftriaxone-based therapies in the cited study.[6] The synergistic mechanism of action of trimethoprim and sulfonamides provides a broad spectrum of activity, which is supported by in vitro susceptibility data.[7] The selection of Trimidox versus alternative antimicrobials should be based on the specific clinical scenario, local antimicrobial resistance patterns, and cost-benefit considerations. Further well-controlled, large-scale clinical trials are warranted to continue to define its comparative efficacy against newer classes of antimicrobials.

References

Independent Verification of Trimidox Hydrochloride's In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Trimidox (a combination of trimethoprim (B1683648) and sulfadoxine) with alternative antimicrobial agents for key veterinary indications. The data presented is sourced from peer-reviewed clinical trials to aid in informed decision-making for research and development.

Mechanism of Action: Bacterial Folic Acid Synthesis Inhibition

Trimidox employs a synergistic mechanism, sequentially blocking the bacterial pathway for folic acid synthesis, a crucial component for DNA and protein synthesis. Sulfadoxine, a sulfonamide antibiotic, competitively inhibits dihydropteroate (B1496061) synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Trimethoprim then inhibits dihydrofolate reductase (DHFR), the subsequent enzymatic step that converts dihydrofolic acid to tetrahydrofolic acid, the active form of the vitamin.[1][2][3][4] This dual blockade is bactericidal and more effective than either agent alone.[2]

Folic Acid Synthesis Pathway Inhibition Bacterial Folic Acid Synthesis Pathway and Inhibition by Trimidox PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPt_P Dihydropterin Pyrophosphate DHPt_P->DHPS DHPt_A Dihydropteroic Acid DHF Dihydrofolic Acid (DHF) DHPt_A->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA DNA, RNA, Proteins THF->DNA One-Carbon Metabolism DHPS->DHPt_A DHFR->THF Sulfadoxine Sulfadoxine (Trimidox Component) Sulfadoxine->DHPS Inhibits Trimethoprim Trimethoprim (Trimidox Component) Trimethoprim->DHFR Inhibits

Bacterial Folic Acid Synthesis Pathway and Inhibition by Trimidox.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Trimidox (trimethoprim-sulfadoxine) and its common alternatives in controlled clinical trials for bovine respiratory disease (BRD) and swine respiratory and enteric diseases.

Table 1: Bovine Respiratory Disease (BRD)
Treatment GroupDosageSuccess/Cure RateMortality RateRelapse RateStudy Reference
Trimethoprim-Sulfadoxine 24 mg/kg IM daily for 3-5 daysLower 3-day response rate vs. Ceftiofur (B124693) (p<0.05)No significant difference in overall mortality vs. CeftiofurNo significant difference vs. Ceftiofur[5][6][7]
Ceftiofur Sodium 1 mg/kg IM daily for 3 daysHigher 3-day response rate vs. Trimethoprim-Sulfadoxine (p<0.05)Lower BRD-specific mortality vs. Trimethoprim-Sulfadoxine (p<0.05)No significant difference vs. Trimethoprim-Sulfadoxine[5][6][7]
Florfenicol (B1672845) 20 mg/kg IM, 2 doses 48h apart83.9% (vs. 75.9% for Tilmicosin (B555), p=0.10)2.7% (vs. 6.5% for Tilmicosin, p=0.20)27% 2nd relapse (vs. 57% for Tilmicosin, p=0.02)[8]
Florfenicol 40 mg/kg SC, single dose80.6% cure after single treatmentNot specifiedNot specified[9][10]
Oxytetracycline (B609801) 20 mg/kg IM, long-acting60.3% cure after single treatmentNot specifiedNot specified[9][10]
Tulathromycin 2.5 mg/kg SC, single doseSignificantly higher than Florfenicol and Tilmicosin (p≤0.05)Not specifiedNot specified[11]
Table 2: Swine Respiratory and Enteric Diseases
IndicationTreatment GroupDosageEfficacy OutcomeStudy Reference
Respiratory Disease (A. pleuropneumoniae) Trimethoprim-Sulfamethoxazole 13.3 mg/kg (Sulfa) + 2.6 mg/kg (TMP) daily for 5 daysReduction in clinical signs, but not statistically significant.[12]
Respiratory Disease (A. pleuropneumoniae) Enrofloxacin (B1671348) 7.5 mg/kg daily for 5 daysSignificant reduction in clinical signs (p<0.05).[12]
Respiratory Disease (A. pleuropneumoniae) Enrofloxacin 150 ppm in feed for 7 daysNo mortality (vs. 50% in controls, p<0.05); 28.57% lung lesions (vs. 92.85% in controls, p<0.05).[13]
Respiratory Disease (A. pleuropneumoniae) Florfenicol 40 ppm in feed for 7 daysNo mortality (vs. 50% in controls, p<0.05); 35.71% lung lesions (vs. 92.85% in controls, p<0.05).[13]
Respiratory Disease (Multiple pathogens) Enrofloxacin 7.5 mg/kg SC, single doseHigher treatment success, lower mortality, and lower lung scores compared to untreated controls.[14]
Enteric Colibacillosis Trimethoprim-Sulfachloropyridazine 750-2000 mg/kg of feedReduced duration of diarrhea and bacterial shedding.[15]
Enteric Colibacillosis Enrofloxacin 2.5 mg/kg IM daily for 3 daysEffective in preventing and treating diarrhea and respiratory symptoms in suckling and weanling piglets.[16]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of efficacy studies. Below are representative protocols synthesized from the referenced clinical trials.

Protocol 1: Bovine Respiratory Disease Field Trial

This protocol outlines a typical field trial to compare the efficacy of different antibiotics for treating naturally occurring BRD in feedlot calves.

BRD Clinical Trial Workflow Workflow for a Bovine Respiratory Disease (BRD) Clinical Trial A Selection of Calves - Recently weaned beef calves - Signs of BRD (depression, cough) - Rectal temp >40.5°C B Randomization - Calves randomly assigned to treatment groups (e.g., Trimidox, Ceftiofur) A->B C Treatment Administration - Day 0: Diagnosis and first treatment - Administer drugs as per protocol (e.g., IM injection) B->C D Clinical Monitoring - Daily observation for 14-28 days - Record rectal temp, illness scores C->D E Outcome Assessment - Treatment Success/Failure - Relapse Rate - Mortality Rate - Average Daily Gain D->E F Data Analysis - Statistical comparison of outcomes between groups (e.g., chi-square, t-test) E->F

References

Head-to-Head Comparison: Trimidox Hydrochloride vs. Gemcitabine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug development, the exploration of novel mechanisms of action alongside the optimization of established therapies is paramount. This guide provides a head-to-head comparison of two compounds that both interface with nucleotide metabolism, a critical pathway for cancer cell proliferation: Trimidox hydrochloride, a preclinical ribonucleotide reductase inhibitor, and Gemcitabine (B846), a widely used nucleoside analog approved for the treatment of various solid tumors.

This comparison aims to provide an objective overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them, acknowledging the significant difference in their current developmental stages. While Gemcitabine has a wealth of clinical data, this compound remains an investigational compound with data primarily from in vitro studies.

At a Glance: Key Characteristics

FeatureThis compoundGemcitabine
Drug Class Ribonucleotide Reductase InhibitorNucleoside Analog (Deoxycytidine analog)
Primary Target Ribonucleotide Reductase (RNR)DNA Polymerase, Ribonucleotide Reductase (RNR)
Stage of Development PreclinicalClinically Approved
Approved Indications NonePancreatic, Non-Small Cell Lung, Breast, Ovarian, and Bladder Cancers[1]
Alternate Names 3,4,5-trihydroxybenzamidoxime; VF 233Gemzar®
Chemical Formula C₇H₈N₂O₄[2]C₉H₁₁F₂N₃O₄

Mechanism of Action: Distinct Approaches to Disrupting DNA Synthesis

Both this compound and Gemcitabine ultimately disrupt DNA synthesis, a hallmark of rapidly dividing cancer cells. However, they achieve this through different primary mechanisms.

This compound acts as a direct inhibitor of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, Trimidox depletes the pool of deoxyribonucleotides, leading to cell cycle arrest and the induction of apoptosis.

Gemcitabine , on the other hand, is a prodrug that requires intracellular phosphorylation to become active. Its triphosphate form (dFdCTP) is incorporated into DNA, where it leads to "masked chain termination," ultimately halting DNA replication.[1] Additionally, its diphosphate (B83284) form (dFdCDP) also inhibits RNR, thus depleting the deoxyribonucleotide pool and creating a self-potentiating effect that enhances the incorporation of its active form into DNA.[3]

Mechanism_of_Action Comparative Mechanism of Action cluster_0 This compound cluster_1 Gemcitabine Trimidox Trimidox RNR_T Ribonucleotide Reductase (RNR) Trimidox->RNR_T Inhibits dNDPs_T Deoxyribonucleotides (dNDPs) Pool RNR_T->dNDPs_T Depletes DNA_Synthesis_T DNA Synthesis & Repair dNDPs_T->DNA_Synthesis_T Inhibits Apoptosis_T Apoptosis DNA_Synthesis_T->Apoptosis_T Induces Gemcitabine Gemcitabine dFdCTP dFdCTP (active form) Gemcitabine->dFdCTP dFdCDP dFdCDP (active form) Gemcitabine->dFdCDP DNA DNA Strand dFdCTP->DNA Incorporates into RNR_G Ribonucleotide Reductase (RNR) dFdCDP->RNR_G Inhibits Chain_Termination Masked Chain Termination DNA->Chain_Termination Apoptosis_G Apoptosis Chain_Termination->Apoptosis_G Induces dNDPs_G Deoxyribonucleotides (dNDPs) Pool RNR_G->dNDPs_G Depletes

Caption: Comparative mechanisms of this compound and Gemcitabine.

Preclinical Efficacy: An In Vitro Perspective

Direct comparative studies between this compound and Gemcitabine are not available. The following table summarizes the available preclinical data for Trimidox and provides a representative overview of Gemcitabine's extensive preclinical evaluation.

ParameterThis compoundGemcitabine
Tested Cell Lines (Examples) HL-60 (Human Promyelocytic Leukemia)Broad spectrum including pancreatic, lung, breast, ovarian, and bladder cancer cell lines.[4]
Observed In Vitro Effects - Induces apoptosis - Activates caspases - Synergistically enhances the effects of Ara-C- Inhibits DNA synthesis - Induces apoptosis - Causes cell cycle arrest at G1/S phase[3]
Reported IC₅₀ Values Data not widely available in public sources.Varies significantly depending on the cell line and exposure time.

Signaling Pathways Implicated in Drug Action and Resistance

The cellular response to both this compound and Gemcitabine involves complex signaling pathways that can influence drug efficacy and the development of resistance.

For This compound , its apoptosis-inducing effect in HL-60 cells has been shown to be associated with the induction of c-myc.

Gemcitabine resistance has been linked to the activation of several survival pathways. For instance, the PI3K/AKT signaling pathway is a key mediator of Gemcitabine resistance in breast cancer cells.[5] Furthermore, Gemcitabine treatment can activate stress-response pathways like JNK and p38 MAPK, which mediate apoptosis.[6]

Signaling_Pathways Signaling Pathways in Drug Action & Resistance cluster_Trimidox This compound cluster_Gemcitabine Gemcitabine Trimidox_node Trimidox cMyc_node c-myc Induction Trimidox_node->cMyc_node Apoptosis_T_node Apoptosis cMyc_node->Apoptosis_T_node Gemcitabine_node Gemcitabine Resistance_node Resistance Gemcitabine_node->Resistance_node Can lead to JNK_p38_node JNK/p38 MAPK Pathway Gemcitabine_node->JNK_p38_node Activates PI3K_AKT_node PI3K/AKT Pathway PI3K_AKT_node->Resistance_node Promotes Apoptosis_G_node Apoptosis JNK_p38_node->Apoptosis_G_node Mediates

Caption: Key signaling pathways associated with Trimidox and Gemcitabine.

Experimental Protocols

Detailed experimental protocols for clinical trials of this compound are not available due to its preclinical stage. Below are representative methodologies for in vitro studies for both compounds.

This compound: In Vitro Apoptosis Assay in HL-60 Cells

  • Cell Culture: HL-60 human promyelocytic leukemia cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052), and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Treatment: Cells are seeded at a density of 2 x 10⁵ cells/mL and treated with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

  • Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):

    • After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • Analysis is performed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Caspase Activity Assay: Caspase-3 activity can be measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions. This typically involves lysing the cells and incubating the lysate with a caspase-3-specific substrate conjugated to a chromophore or fluorophore. The signal is then measured using a spectrophotometer or fluorometer.

Gemcitabine: In Vitro Cell Viability Assay (MTS Assay)

  • Cell Culture: A human cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells) is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of Gemcitabine.

  • MTS Assay:

    • After a 72-hour incubation with Gemcitabine, 20 µL of MTS reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is determined.

Experimental_Workflow General In Vitro Experimental Workflow Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding Cell_Culture->Seeding Drug_Treatment Treatment with Trimidox or Gemcitabine Seeding->Drug_Treatment Incubation Incubation (e.g., 24-72h) Drug_Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Endpoint_Assay->Apoptosis_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Endpoint_Assay->Viability_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of anticancer compounds.

Conclusion

This guide provides a comparative overview of this compound and Gemcitabine, highlighting their distinct yet related mechanisms of action centered on the disruption of DNA synthesis. Gemcitabine is a cornerstone of chemotherapy for multiple cancers, with a well-defined clinical profile. This compound, as a preclinical ribonucleotide reductase inhibitor, represents an area of ongoing research with the potential to offer a different therapeutic approach. For drug development professionals, the exploration of novel RNR inhibitors like Trimidox, and understanding their potential for synergistic combinations with established agents like nucleoside analogs, remains a promising avenue for advancing cancer therapy. Further preclinical and eventual clinical studies will be necessary to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trimidox Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Trimidox hydrochloride, ensuring the protection of laboratory personnel and the surrounding environment. Adherence to these procedures is essential for maintaining a safe and efficient research environment.

I. Immediate Safety and Handling Precautions

II. Segregation and Waste Classification

Proper segregation of chemical waste is the first step in ensuring safe disposal. This compound waste should be classified and segregated based on its physical state (solid or liquid) and potential hazards.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing boats, filter paper, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste is regulated, and it is crucial to determine if the waste is hazardous[3][4]. It is the responsibility of the waste generator to make this determination.

III. Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the disposal of this compound waste.

  • Container Selection and Labeling:

    • Choose a container that is compatible with this compound and is in good condition with a secure, leak-proof lid[3].

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Do not overfill the container. Leave adequate headspace to prevent spills.

  • Request for Disposal:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

IV. Regulatory Compliance

All laboratory waste disposal must comply with federal, state, and local regulations. Key regulations include the EPA's RCRA and OSHA's standards for handling hazardous materials[3][4]. Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste[5][6].

V. Quantitative Data Summary

For effective waste management, it is crucial to maintain accurate records of the quantities of this compound waste generated.

Waste StreamContainer TypeAccumulation LimitDisposal Frequency
Solid Waste Lined, rigid, and sealable container55 gallonsWhen full or as per institutional policy
Aqueous Liquid Waste Chemically resistant, sealed carboy55 gallonsWhen full or as per institutional policy
Non-Aqueous Liquid Waste Chemically resistant, sealed carboy55 gallonsWhen full or as per institutional policy

Note: Accumulation limits may vary based on your facility's generator status under RCRA.

VI. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management and do not cite specific experimental protocols.

VII. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Trimidox_Disposal_Workflow cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal A Wear Appropriate PPE B Segregate Solid & Liquid Waste A->B Handle with Care C Select & Label Compatible Container B->C Classify Waste D Store in Designated Satellite Accumulation Area C->D Secure Storage E Keep Container Closed & Avoid Overfilling D->E Safe Accumulation F Request Waste Pickup from EHS/Contractor E->F Initiate Disposal G Properly Document Waste Manifest F->G Ensure Compliance

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox hydrochloride
Reactant of Route 2
Trimidox hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.